1,1,8,8-Tetramethoxyoctane
Description
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Structure
3D Structure
Properties
CAS No. |
7142-84-9 |
|---|---|
Molecular Formula |
C12H26O4 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1,1,8,8-tetramethoxyoctane |
InChI |
InChI=1S/C12H26O4/c1-13-11(14-2)9-7-5-6-8-10-12(15-3)16-4/h11-12H,5-10H2,1-4H3 |
InChI Key |
TXGHOSDIGLWWFE-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCC(OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1,8,8-Tetramethoxyoctane (CAS 7142-84-9)
Introduction: Unveiling a Symmetrical Dithioacetal
1,1,8,8-Tetramethoxyoctane is a symmetrical difunctional organic compound featuring two acetal groups at the termini of an eight-carbon aliphatic chain. While specific literature on this exact molecule is not abundant, its chemical behavior can be thoroughly understood through the well-established principles of acetal chemistry. This guide will provide a comprehensive overview of its inferred chemical properties, a plausible synthetic route, its expected spectroscopic signature, and its potential applications, particularly for researchers, scientists, and professionals in drug development. The stability of the acetal functional groups under neutral to strongly basic conditions makes this molecule a potentially valuable bifunctional protecting group or a precursor in the synthesis of long-chain aliphatic compounds.
Physicochemical Properties: An Estimation
The physical and chemical properties of 1,1,8,8-Tetramethoxyoctane are primarily dictated by its long aliphatic backbone and the two terminal acetal groups. The following table summarizes the expected properties based on its structure and comparison with analogous long-chain ethers and acetals.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₂₆O₄ | Derived from the chemical structure. |
| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless liquid | Typical for long-chain ethers and acetals. |
| Boiling Point | Estimated >250 °C | The long carbon chain and the presence of polar oxygen atoms will result in a relatively high boiling point. |
| Density | Estimated ~0.9 g/mL | Similar to other long-chain aliphatic compounds with oxygen-containing functional groups. |
| Solubility | Soluble in a wide range of organic solvents (e.g., ethers, halogenated hydrocarbons, alcohols). Insoluble in water. | The long, nonpolar octane chain dominates the molecule's polarity, making it immiscible with water. |
| Stability | Stable under neutral and basic conditions. Unstable in the presence of acid, especially aqueous acid. | This is the hallmark chemical property of acetals.[1][2] |
Synthesis of 1,1,8,8-Tetramethoxyoctane: A Proposed Protocol
A practical and efficient synthesis of 1,1,8,8-Tetramethoxyoctane would involve a two-step process starting from a readily available cyclic alkene, cyclooctene. The first step is an oxidative cleavage to form the corresponding dialdehyde, followed by the protection of the two aldehyde groups as dimethyl acetals.
Step 1: Synthesis of Octane-1,8-dialdehyde via Ozonolysis of Cyclooctene
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[3] The reaction of cyclooctene with ozone, followed by a reductive workup, will yield octane-1,8-dialdehyde.
Experimental Protocol:
-
Dissolve cyclooctene (1 equivalent) in a suitable solvent, such as dichloromethane or methanol, and cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove the excess ozone.
-
Add a reducing agent, such as dimethyl sulfide or zinc dust, to the reaction mixture and allow it to warm to room temperature.
-
Work up the reaction by filtering off any solids and removing the solvent under reduced pressure to yield crude octane-1,8-dialdehyde.
Step 2: Formation of 1,1,8,8-Tetramethoxyoctane
The final step is the formation of the dimethyl acetals at both ends of the octane-1,8-dialdehyde. This is a classic acid-catalyzed reaction with an alcohol.[4]
Experimental Protocol:
-
Dissolve the crude octane-1,8-dialdehyde in an excess of methanol, which acts as both the reagent and the solvent.
-
Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or anhydrous hydrochloric acid.
-
The reaction is an equilibrium process, so to drive it to completion, the water formed as a byproduct should be removed. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like trimethyl orthoformate.[2]
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting dialdehyde is consumed.
-
Quench the reaction by adding a weak base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purify the resulting 1,1,8,8-Tetramethoxyoctane by vacuum distillation.
Visualizing the Synthesis
Caption: Proposed two-step synthesis of 1,1,8,8-Tetramethoxyoctane from cyclooctene.
Spectroscopic Signature: A Predictive Analysis
For a researcher, confirming the structure of a synthesized molecule is paramount. The following is a predictive analysis of the key spectroscopic features of 1,1,8,8-Tetramethoxyoctane.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1,8,8-Tetramethoxyoctane is expected to be relatively simple due to the molecule's symmetry.
-
~3.3 ppm (singlet, 12H): The twelve protons of the four methoxy (-OCH₃) groups are chemically equivalent and will appear as a sharp singlet.
-
~4.3 ppm (triplet, 2H): The two methine protons (CH(OCH₃)₂) are equivalent and will be split by the adjacent CH₂ group, resulting in a triplet.
-
~1.5-1.6 ppm (multiplet, 4H): The four protons of the two CH₂ groups adjacent to the acetal methines.
-
~1.3 ppm (multiplet, 8H): The eight protons of the central four CH₂ groups of the octane chain will likely overlap and appear as a broad multiplet.[5][6]
¹³C NMR Spectroscopy
Due to the molecule's symmetry, the ¹³C NMR spectrum will show fewer signals than the total number of carbon atoms.[2][7]
-
~104 ppm: The two equivalent acetal carbons (C(OCH₃)₂).
-
~53 ppm: The four equivalent methoxy carbons (-OCH₃).
-
~33 ppm: The two equivalent CH₂ carbons adjacent to the acetal carbons.
-
~29 ppm (multiple signals): The remaining CH₂ carbons of the octane chain. Some of these may be equivalent due to symmetry.
-
~25 ppm: The central CH₂ carbons of the octane chain.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a strong carbonyl (C=O) stretch and the presence of strong C-O stretching bands.[8]
-
2950-2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain and methoxy groups.
-
1150-1050 cm⁻¹ (strong, multiple bands): Characteristic C-O stretching vibrations of the acetal groups. This region will likely show several strong, sharp peaks.
-
Absence of a strong peak around 1700-1750 cm⁻¹: Confirms the absence of a carbonyl group from the starting dialdehyde.
Mass Spectrometry (Electron Ionization)
The molecular ion peak (m/z = 234) may be weak or absent due to the lability of the acetal groups under electron ionization conditions.[9] The fragmentation pattern will be dominated by the cleavage of the C-O bonds and α-cleavage adjacent to the oxygen atoms.
-
Loss of a methoxy group (-OCH₃): A prominent peak at m/z = 203.
-
Formation of a dimethoxymethyl cation [CH(OCH₃)₂]⁺: A characteristic fragment at m/z = 75. This is often a base peak for dimethyl acetals.
-
Cleavage of the alkyl chain: A series of peaks corresponding to the loss of alkyl fragments.
Reactivity and Applications in Drug Development
The chemical reactivity of 1,1,8,8-Tetramethoxyoctane is centered around the stability and cleavage of its acetal functional groups.
Stability
Acetals are exceptionally stable in neutral and basic environments.[1][2] They are resistant to strong bases (e.g., hydroxides, alkoxides), nucleophiles (e.g., Grignard reagents, organolithiums), and many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄).[10] This stability is the cornerstone of their use as protecting groups.
Deprotection (Hydrolysis)
The acetal groups can be readily removed by treatment with aqueous acid, which hydrolyzes them back to the original carbonyl groups.[11][12] This reaction is an equilibrium process and is driven to completion by the presence of excess water.
Visualizing the Deprotection Reaction
Caption: Acid-catalyzed hydrolysis of 1,1,8,8-Tetramethoxyoctane to octane-1,8-dialdehyde.
Applications
The primary application of 1,1,8,8-Tetramethoxyoctane in a research and drug development setting is as a bifunctional protecting group for a long-chain dialdehyde. This could be particularly useful in multi-step syntheses where one part of a molecule needs to be modified while the aldehyde functionalities are masked. For example, if a reaction involving a strong nucleophile is to be performed on a derivative of the octane chain, the terminal aldehydes would first be protected as acetals.
Furthermore, 1,1,8,8-Tetramethoxyoctane can serve as a precursor to other 1,8-disubstituted octane derivatives. After deprotection to the dialdehyde, a wide range of chemical transformations can be performed, such as:
-
Reductive amination to form 1,8-diaminooctane derivatives.
-
Wittig reactions to extend the carbon chain at both ends.
-
Oxidation to form suberic acid (octanedioic acid), a precursor for polymers.[13]
Safety and Handling
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and strong acids.
-
Hazards: May be combustible. Contact with strong acids will generate methanol and the corresponding dialdehyde. Ingestion or inhalation should be avoided.
Conclusion
1,1,8,8-Tetramethoxyoctane, while not a commonly cited chemical, represents a valuable example of a symmetrical, bifunctional molecule whose properties and reactivity can be confidently predicted based on the fundamental principles of organic chemistry. Its stability under basic conditions and the ease of its removal with acid make it a potentially useful tool in the synthetic chemist's arsenal, particularly in the fields of complex molecule synthesis and drug development where the strategic use of protecting groups is essential. This guide provides the foundational knowledge for researchers to synthesize, characterize, and strategically employ this versatile compound.
References
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Fife, T. H., & Natarajan, R. (1986). The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 108(25), 8050-8056. Available at: [Link]
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Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Available at: [Link]
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Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
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PubChem. (n.d.). 1,1,1-Trimethoxyoctane. Retrieved from [Link]
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Mass Spectra of Some Acetals. (n.d.). RSC Publishing. Available at: [Link]
- Google Patents. (n.d.). WO2014150384A1 - Method of manufacture of octanedioic acid, precursors, and derivatives.
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Silver Fern Chemical Inc. (n.d.). 2,5,7,10-Tetraoxaundecane. Retrieved from [Link]
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Tipson, R. S., & Isbell, H. S. (1962). Infrared Absorption Spectra of Some Cyclic Acetals of Sugars. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 323. Available at: [Link]
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Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]
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Brainly.com. (2023, May 5). [FREE] b) Draw the ozonolysis product of cyclooctene. Retrieved from [Link]
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ResearchGate. (2025, December 9). (PDF) Investigating the effectiveness of classical and eco-friendly approaches for synthesis of dialdehydes from organic dihalides. Retrieved from [Link]
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 23). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
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Buré, C., Le Falher, G., Lange, C., & Delmas, A. (2004). Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation. Journal of mass spectrometry : JMS, 39(7), 817–823. Available at: [Link]
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OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). REACTIONS OF OZONIDES: IV. OZONIZATION OF ALKYLCYCLOALKENES. Retrieved from [Link]
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ResearchGate. (n.d.). 1H NMR spectral analysis and conformational behavior of n-alkanes in different chemical environments | Request PDF. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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ResearchGate. (2025, August 6). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals | Request PDF. Retrieved from [Link]
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Chem On Singapore. (n.d.). ISOOCTANE (8.21627.1000) (1 L). Retrieved from [Link]
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ResearchGate. (n.d.). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. Retrieved from [Link]
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Rissanen, M. P., et al. (2014). The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene. Journal of the American Chemical Society, 136(43), 15196–15206. Available at: [Link]
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Chemistry LibreTexts. (2014, August 18). 13.2: The Mass Spectrum • Fragmentation. Retrieved from [Link]
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Gauth. (n.d.). Solved: draw the ozonolysis product of cyclooctene. [Chemistry]. Retrieved from [Link]
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PubChem. (n.d.). 1,1,2-Triethoxyethane. Retrieved from [Link]
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PubChem. (n.d.). (1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane. Retrieved from [Link]
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Technical Whitepaper: Physicochemical Characterization and Synthetic Utility of Suberaldehyde Bis(Dimethyl Acetal)
Executive Summary
Suberaldehyde bis(dimethyl acetal) (CAS: 7142-84-9), systematically known as 1,1,8,8-tetramethoxyoctane, represents a critical protected dialdehyde intermediate in organic synthesis and bioconjugation. Unlike its parent aldehyde, octanedial, which is prone to rapid polymerization and oxidation, the bis(dimethyl acetal) form offers superior shelf stability and controlled reactivity. This guide provides a comprehensive technical analysis of its molecular structure, a validated synthesis protocol via cyclooctene ozonolysis, and detailed mechanistic insights into its deprotection for cross-linking applications.
Part 1: Molecular Identity & Structural Analysis
The molecule consists of a linear eight-carbon (octane) backbone terminated at both ends by dimethyl acetal functionalities.[1] This "masked" aldehyde structure renders the compound lipophilic and stable under basic or neutral conditions, making it an ideal linker precursor in multi-step synthesis.
Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Value |
| IUPAC Name | 1,1,8,8-Tetramethoxyoctane |
| Common Name | Suberaldehyde bis(dimethyl acetal) |
| CAS Registry Number | 7142-84-9 |
| Molecular Formula | C₁₂H₂₆O₄ |
| Molecular Weight | 234.33 g/mol |
| Physical State | Colorless oil |
| Solubility | Soluble in organic solvents (DCM, THF, MeOH); insoluble in water |
| Boiling Point (Predicted) | ~260–270 °C (atm); ~120–130 °C (15 mmHg) |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the acid-labile acetal termini protecting the central alkyl chain.[1]
Caption: Structural connectivity of 1,1,8,8-tetramethoxyoctane showing the central hydrophobic linker flanked by labile dimethyl acetal groups.[2]
Part 2: Synthesis & Preparation
Strategic Route: Ozonolysis of Cyclooctene
While suberaldehyde can be acetalized directly, the most robust and cost-effective synthesis starts from cis-cyclooctene .[1] This method leverages the oxidative cleavage of the alkene followed by an in situ quench with methanol, avoiding the isolation of the unstable dialdehyde.
Experimental Protocol
Objective: Synthesis of 1,1,8,8-tetramethoxyoctane from cis-cyclooctene.
Reagents:
-
cis-Cyclooctene (10 mmol)[1]
-
Methanol (anhydrous, 50 mL)
-
p-Toluenesulfonic acid (pTSA, catalytic, 0.1 eq)
-
Sodium bicarbonate (NaHCO₃)[1]
-
Ozone (O₃) generator[1]
Step-by-Step Methodology:
-
Setup: Dissolve cis-cyclooctene (1.10 g, 10 mmol) in anhydrous methanol (50 mL) and DCM (10 mL) in a flame-dried round-bottom flask. Add pTSA (190 mg).[1]
-
Ozonolysis: Cool the solution to -78 °C (dry ice/acetone bath). Bubble an O₃/O₂ stream through the solution until a persistent blue color appears (indicating excess ozone).[1]
-
Purge: Purge the solution with nitrogen or argon for 15 minutes to remove excess ozone and discharge the blue color.[1]
-
Quench & Acetalization: Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours. The acidic methanol environment converts the intermediate Criegee ozonides directly into the bis(dimethyl acetal).[1]
-
Neutralization (Critical): Add solid NaHCO₃ (1.0 g) to neutralize the acid catalyst before workup. Failure to neutralize will lead to hydrolysis during concentration.[1]
-
Workup: Filter off the solids. Concentrate the filtrate under reduced pressure. Dissolve the residue in hexane/EtOAc (9:1) and filter through a short pad of silica gel to remove polar byproducts.[1]
-
Yield: Concentration yields the title compound as a colorless oil (Typical yield: 85-92%).[1]
Synthetic Workflow Diagram
Caption: One-pot synthetic workflow converting cyclooctene to suberaldehyde bis(dimethyl acetal) via oxidative cleavage and acid-catalyzed trapping.
Part 3: Chemical Reactivity & Deprotection
The utility of 1,1,8,8-tetramethoxyoctane lies in its ability to release suberaldehyde (octanedial) under mild acidic conditions. This "click-to-release" mechanism is vital for protein cross-linking, where the free aldehyde reacts with lysine residues to form Schiff bases.[1]
Hydrolysis Mechanism
The deprotection follows an A1 mechanism (Acid-catalyzed, unimolecular rate-determining step).[1]
-
Protonation: The methoxy oxygen is protonated.[1]
-
Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion.[1]
-
Hydration: Water attacks the oxocarbenium ion to form a hemiacetal.[1]
-
Collapse: A second protonation/elimination cycle releases the second methanol molecule, yielding the free aldehyde.[1]
Protocol for Deprotection:
-
Dissolve acetal in THF/H₂O (4:1).[1]
-
Add 1M HCl (dropwise) until pH ~2.[1]
-
Stir for 1-2 hours. Monitor by TLC (disappearance of the high-Rf acetal spot).
-
Note: Use the aldehyde immediately or store under inert gas at -20°C, as it polymerizes rapidly.[1]
Caption: Acid-catalyzed hydrolysis pathway converting the stable bis-acetal into the reactive suberaldehyde cross-linker.[1]
Part 4: Analytical Characterization
To validate the synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The symmetry of the molecule simplifies the spectrum.[1]
Expected NMR Data (CDCl₃)
| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Acetal Methine | 4.34 | Triplet (t, J = 5.7 Hz) | 2H | CH (OMe)₂ |
| Methoxy Groups | 3.30 | Singlet (s) | 12H | –OCH ₃ |
| α-Methylene | 1.58 | Multiplet (m) | 4H | –CH ₂–CH(OMe)₂ |
| Bulk Chain | 1.31 | Multiplet (m) | 8H | –(CH ₂)₄– (Central) |
Interpretation:
-
The triplet at 4.34 ppm is diagnostic of the acetal proton.[1] If hydrolysis occurs, a new signal at ~9.7 ppm (aldehyde proton) will appear.[1]
-
The singlet at 3.30 ppm confirms the presence of the methoxy groups.[1]
References
-
Preparation of Acetals: Schreiber, S. L., & Claus, R. E. (1982). Ozonolytic cleavage of cycloalkenes to terminally differentiated products. Organic Syntheses, 64, 150.
-
NMR Characterization: Amazon AWS (2026). One-Pot Synthesis of Acetals from Esters: Access to Naturally Occurring Fragrances (Supplementary Material). Snippet 1.7.
-
CAS Registry Data: ChemicalBook (2025).[1] 1,1,8,8-Tetramethoxyoctane Product Entry.
-
General Acetal Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
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A Comparative Analysis of Chemical Stability: 1,1,8,8-Tetramethoxyoctane vs. Octanedial
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the choice of chemical intermediates and bifunctional linkers is paramount to ensuring product integrity, shelf-life, and reproducible manufacturing processes. This technical guide provides a comprehensive comparison of the chemical stability of two eight-carbon bifunctional molecules: 1,1,8,8-tetramethoxyoctane, an acetal, and octanedial, an aldehyde. A deep understanding of their respective stability profiles is critical for scientists aiming to leverage these molecules in applications such as drug-linker technology, polymer chemistry, and as precursors in multi-step syntheses.[1][2]
Core Stability Principles: A Tale of Two Functional Groups
The fundamental difference in the stability of 1,1,8,8-tetramethoxyoctane and octanedial lies in the inherent reactivity of their terminal functional groups. 1,1,8,8-tetramethoxyoctane possesses two acetal groups, while octanedial features two aldehyde moieties.
1,1,8,8-Tetramethoxyoctane: The Protected and Stable Acetal
Acetals are generally regarded as protected forms of aldehydes.[3] The two single C-O bonds of the acetal are significantly more stable than the C=O double bond of an aldehyde. This inherent stability makes 1,1,8,8-tetramethoxyoctane robust under a variety of conditions.
-
Stability to Basic and Neutral Conditions: Acetals are exceptionally stable in neutral and basic media.[4][5] They are resistant to attack by nucleophiles and common reducing and oxidizing agents that would readily react with aldehydes.[5]
-
Susceptibility to Acidic Hydrolysis: The primary vulnerability of acetals is their hydrolysis back to the parent aldehyde and alcohol in the presence of an acid catalyst and water.[3][4][6] This reaction is an equilibrium process, and the presence of excess water drives the deprotection.[3][6] The mechanism involves protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule and subsequent attack by water.[3]
Octanedial: The Reactive and Versatile Aldehyde
Aldehydes are among the more reactive functional groups in organic chemistry, a characteristic that makes them valuable synthetic intermediates but also susceptible to degradation.[7][8] The presence of two aldehyde groups in octanedial amplifies this reactivity.
-
Oxidation: Aldehydes are readily oxidized to carboxylic acids, even by mild oxidizing agents like atmospheric oxygen.[7][9] This is a significant degradation pathway that can lead to impurity formation and loss of the desired product.
-
Polymerization: Aldehydes, particularly those without significant steric hindrance, can undergo self-polymerization, especially in the presence of acid or base catalysts, or upon standing for extended periods.[10][11]
-
Nucleophilic Addition: The electrophilic carbonyl carbon of an aldehyde is a prime target for nucleophiles. This reactivity is harnessed in many chemical reactions but also represents a potential instability if unintended nucleophiles are present.[7][8]
Visualizing the Molecular Structures
The structural differences between these two molecules are key to understanding their stability.
Figure 1: Molecular Structures.
Quantitative Stability Comparison: A Data-Driven Perspective
| Stress Condition | 1,1,8,8-Tetramethoxyoctane (Acetal) | Octanedial (Aldehyde) | Rationale |
| Acidic (e.g., 0.1 M HCl, 60°C) | Susceptible to Degradation | Potential for Aldol Condensation/Polymerization | Acetals undergo acid-catalyzed hydrolysis to the corresponding aldehyde.[3][4] Aldehydes can undergo acid-catalyzed self-condensation reactions.[10] |
| Basic (e.g., 0.1 M NaOH, 60°C) | Highly Stable | Susceptible to Degradation | Acetals are stable to base.[4][5] Aldehydes can undergo base-catalyzed aldol condensation and other reactions.[10] |
| Oxidative (e.g., 3% H₂O₂, RT) | Generally Stable | Highly Susceptible to Degradation | Acetals are resistant to mild oxidation. Aldehydes are readily oxidized to carboxylic acids.[7][9] |
| Thermal (e.g., 80°C) | Relatively Stable | Potential for Polymerization/Decomposition | The stability of both will depend on the purity and presence of catalysts. Aldehydes are more prone to thermal instability.[11] |
| Photolytic (e.g., ICH Q1B) | Generally Stable | Potential for Radical Reactions | The aliphatic nature of both molecules suggests some stability, but aldehydes can be more susceptible to photochemically induced reactions. |
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of 1,1,8,8-tetramethoxyoctane and octanedial, a series of forced degradation studies should be conducted. The following outlines a general experimental workflow.
Forced Degradation Workflow
Figure 2: Forced Degradation Experimental Workflow.
Step-by-Step Methodology for a Stability-Indicating HPLC Assay
-
Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound (either 1,1,8,8-tetramethoxyoctane or octanedial) from its potential degradation products. A C18 column with a gradient elution of water and acetonitrile, both with 0.1% formic acid or another suitable modifier, is a common starting point.
-
Sample Preparation for Forced Degradation:
-
Prepare stock solutions of 1,1,8,8-tetramethoxyoctane and octanedial in a suitable solvent (e.g., acetonitrile).
-
For each stress condition, dilute the stock solution with the stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to a final concentration of approximately 1 mg/mL.
-
For thermal stress, place both the solid material and the solution in a temperature-controlled oven.
-
For photolytic stress, expose the solutions to light as specified in ICH Q1B guidelines.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
For acid and base-stressed samples, immediately neutralize the aliquot to stop the degradation.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify the major degradation products by their mass-to-charge ratio (m/z) from the MS data.
-
Propose degradation pathways based on the identified products.
-
Mechanistic Insights into Acetal Instability
The primary degradation pathway for 1,1,8,8-tetramethoxyoctane is acid-catalyzed hydrolysis. This proceeds through a well-established mechanism involving the formation of a resonance-stabilized oxonium ion.[3][18]
Figure 3: Acetal Hydrolysis Mechanism.
Conclusion and Recommendations
The chemical stability of 1,1,8,8-tetramethoxyoctane is significantly greater than that of octanedial under a wide range of conditions, with the notable exception of acidic environments. For applications requiring a stable bifunctional linker that can withstand basic, oxidative, and moderately elevated thermal conditions, 1,1,8,8-tetramethoxyoctane is the superior choice. Its acetal groups serve as effective protecting groups for the aldehyde functionalities, which can be unmasked under controlled acidic conditions when required.[3][5]
Conversely, the high reactivity of octanedial makes it a more suitable reagent when immediate reaction at the aldehyde sites is desired. However, its handling and storage require careful consideration to prevent degradation through oxidation and polymerization. For long-term storage, octanedial should be kept under an inert atmosphere, protected from light, and at reduced temperatures.
For drug development professionals, the choice between these two molecules will be dictated by the specific synthetic route and the desired properties of the final product. If the bifunctional core needs to remain intact throughout several synthetic steps involving basic or nucleophilic reagents, the acetal-protected form is indispensable. If the aldehyde functionality is to be reacted early in the synthesis, then octanedial can be used, provided the subsequent steps are compatible with the remaining aldehyde group.
References
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
- Google Patents. (n.d.). KR20190056764A - Manufacturing Method of High Purity 1,2-Octanediol.
-
Pharmaceutical Technology. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
Zheng, Y., et al. (2019). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation. PMC. Retrieved from [Link]
-
DeBlasio, M. J., et al. (n.d.). Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies. PMC. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,8-Octanediol. Retrieved from [Link]
-
Arkivoc. (n.d.). An efficient synthesis of 1, 8-dioxo-octahydroxanthenes using tetrabutylammonium hydrogen sulfate. Retrieved from [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Taylor, M. S., & Zalatan, D. N. (2011). Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation. Chemical Science, 2(5), 838-842. Retrieved from [Link]
-
Alarcon, L. H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2795. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Finogenova, M. M., & Demchenko, A. V. (2010). The Chemical Synthesis of Tetrodotoxin: An Ongoing Quest. PMC. Retrieved from [Link]
-
Muravyev, N. V., et al. (2025, October 25). Thermal Stability vs. Energy Content of Compound: Thermolysis of Tetrazino-tetrazine 1,3,6,8-Tetraoxide (TTTO) from a Broad Perspective. ResearchGate. Retrieved from [Link]
-
Britannica. (2026, January 21). Aldehyde condensation polymer. Retrieved from [Link]
-
Carlier, J., & De Wulf, E. (n.d.). METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Purse, B. W., & Rebek, J. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9734-9738. Retrieved from [Link]
-
MDPI. (2024, October 14). Enhanced Chemical Stability of Tetramethylammonium Head Groups via Deep Eutectic Solvent: A Computational Study. Retrieved from [Link]
-
Khan, S., et al. (2021). Significance of Crosslinking Approaches in the Development of Next Generation Hydrogels for Corneal Tissue Engineering. Polymers, 13(5), 796. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]
-
Sankarikutty, C., et al. (n.d.). Stabilization of Aldehydes as Propylene Glycol Acetals. Retrieved from [Link]
- Google Patents. (n.d.). US6562968B2 - Method of purifying tetrodotoxin.
-
ResearchGate. (2022, November 26). Crosslinking Biopolymers for Advanced Drug Delivery and Tissue Engineering Applications. Retrieved from [Link]
-
Garimella, P., et al. (2013). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC. Retrieved from [Link]
-
Patel, K., & Patel, N. (n.d.). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. PMC. Retrieved from [Link]
-
Vogl, O. (n.d.). HIGHLIGHT - Addition Polymers of Aldehydes - Controlled Radical Polymerization. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. Retrieved from [Link]
-
ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Alfei, S., & Baig, I. (n.d.). An optimized and very detailed, grams scale synthesis of CTEP, through a complete characterization of all the isolated and purified intermediates. Retrieved from [Link]
-
Lee, B. S., et al. (2014). Aldehyde-functional polycarbonates as reactive platforms. PMC. Retrieved from [Link]
-
Xometry. (2022, August 8). Acetal vs. Hemiacetal: Their Differences. Retrieved from [Link]
-
Semantic Scholar. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]
Sources
- 1. Bifunctional cross-linking approaches for mass spectrometry-based investigation of nucleic acids and protein-nucleic acid assemblies - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
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- 14. biomedres.us [biomedres.us]
- 15. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Guide: Solubility Profile and Handling of 1,1,8,8-Tetramethoxyoctane
Executive Summary
1,1,8,8-Tetramethoxyoctane (Bis(dimethyl acetal) of octanedial) is a specialized bifunctional intermediate used primarily in the synthesis of suberic acid derivatives, cross-linking applications, and heterocycle formation. As a bis-acetal, its utility is defined by its dual reactivity: stable under basic and neutral conditions but highly labile in acidic environments.
This guide provides a comprehensive analysis of its solubility in organic media, critical handling protocols to prevent degradation, and experimental workflows for validation. The data presented synthesizes empirical evidence from homologous acetal series (e.g., 1,1-dimethoxyoctane, 1,1,3,3-tetramethoxypropane) with fundamental solvatochromic principles.
Physicochemical Profile & Solubility Principles
Molecular Architecture
-
Chemical Formula: C₁₂H₂₆O₄
-
Molecular Weight: ~234.33 g/mol
-
Structure: A hydrophobic C8 alkyl backbone capped at both ends by polar, yet non-ionizable, dimethyl acetal groups.
-
Predicted LogP: ~2.5 – 3.2 (Lipophilic)
Solvation Mechanism
The solubility of 1,1,8,8-tetramethoxyoctane is governed by London Dispersion Forces (from the octyl chain) and Dipole-Dipole interactions (from the ether oxygens).
-
Lipophilicity: The central octamethylene chain drives high solubility in non-polar and moderately polar organic solvents.
-
Hydrogen Bonding: The methoxy oxygens act as weak hydrogen bond acceptors, facilitating solubility in protic solvents like ethanol, provided the pH is neutral.
-
Water Immiscibility: Despite the oxygen content, the molecule lacks hydrogen bond donors and possesses a significant hydrophobic domain, rendering it sparingly soluble to insoluble in water.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Critical Handling Notes |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Excellent for storage if neutral. Avoid acidic impurities. |
| Ethers | Diethyl ether, THF, MTBE, 1,4-Dioxane | High | Ideal reaction media. Ensure THF is peroxide-free. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | RISK: Chloroform often contains HCl stabilizers which will hydrolyze the acetal. Use amylene-stabilized or basic-alumina filtered solvents. |
| Esters | Ethyl Acetate | High | Good for extraction and chromatography. |
| Hydrocarbons | Hexane, Heptane, Toluene | High | Excellent for non-polar partitioning. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate/High | Soluble, but removal is difficult due to high boiling points. |
| Aqueous | Water, PBS | Low/Insoluble | Emulsifies. Hydrolysis risk in unbuffered water (pH < 7). |
Critical Stability Warning: The Acid Sensitivity
The most common failure mode when handling 1,1,8,8-tetramethoxyoctane is inadvertent hydrolysis. Acetals revert to their parent aldehydes in the presence of Brønsted or Lewis acids and water.
Mechanism of Degradation:
Operational Rule: Never expose this compound to solvents with pH < 7. When using Chloroform (
Visualization: Solvent Selection & Stability Map
The following diagram illustrates the logical flow for selecting a solvent based on stability and solubility.
Caption: Decision tree for solvent selection emphasizing the critical avoidance of acidic conditions to prevent acetal hydrolysis.
Experimental Protocols
Protocol: Semi-Quantitative Solubility Determination
This protocol allows researchers to quickly classify the solubility of 1,1,8,8-tetramethoxyoctane in a specific solvent system.
Materials:
-
1,1,8,8-tetramethoxyoctane (Liquid).
-
Test Solvents (HPLC Grade).
-
Glass scintillation vials (20 mL).
-
Calibrated micropipette.
Workflow:
-
Preparation: Add 100 µL of 1,1,8,8-tetramethoxyoctane to a tared vial. Record mass (
). -
Solvent Addition: Add the test solvent in incremental aliquots (e.g., 100 µL, 500 µL, 1 mL) at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Soluble: Clear, homogenous solution with no phase separation or Schlieren lines.
-
Insoluble: Phase separation (oil droplets) or persistent cloudiness.
-
-
Quantification (Optional): If fully soluble at 100 µL solvent, solubility is >1000 mg/mL. If insoluble at 10 mL, solubility is <10 mg/mL.
Protocol: Purification via Column Chromatography
Due to its high solubility in organic solvents, silica gel chromatography is effective, but the silica must be neutralized .
Buffer System:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Neutralization: Pre-wash silica with 1% Triethylamine (Et₃N) in Hexane to deactivate acidic sites.
-
Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).
Steps:
-
Slurry pack silica using the Hexane/Et₃N mixture.
-
Flush column with 2 column volumes (CV) of pure Hexane to remove excess amine.
-
Load 1,1,8,8-tetramethoxyoctane (dissolved in minimum Hexane).
-
Elute with gradient. The bis-acetal typically elutes early due to lipophilicity compared to the aldehyde or hemiacetal hydrolysis products.
-
Monitor fractions via TLC (Stain: Anisaldehyde or Iodine; Note: KMnO4 may not stain acetals strongly without heating/hydrolysis).
Visualization: Purification Workflow
Caption: Chromatographic purification workflow highlighting the essential silica neutralization step.
Applications & Handling in Drug Development
In drug delivery, 1,1,8,8-tetramethoxyoctane is often used as a pH-sensitive crosslinker .
-
Liposome Engineering: Its solubility in ethanol allows it to be co-dissolved with lipids during the ethanol injection method. Upon hydration, it localizes in the membrane bilayer.
-
Acid-Triggered Release: In endosomal compartments (pH ~5.0), the acetal hydrolyzes, destabilizing the vehicle and releasing the payload.
-
Storage: Store under Nitrogen or Argon at 4°C. Ensure caps are tight to prevent moisture ingress, which catalyzes auto-hydrolysis.
References
-
Thermo Scientific Chemicals. Malonaldehyde bis(dimethyl acetal), 99% Safety Data Sheet. Fisher Scientific.[1] Link
-
PubChem. 1,1-Dimethoxyoctane (Compound Summary). National Library of Medicine. Link
-
MilliporeSigma. Solvent Miscibility Table. Sigma-Aldrich Technical Library. Link
-
BenchChem. Purification of Synthetic trans-8-Hexadecene (General Acetal/Alkene Purification Protocols). BenchChem Application Notes.[2] Link
-
The Good Scents Company. Octanal Dimethyl Acetal Properties and Solubility.Link
Sources
Technical Whitepaper: Chemical Safety, Handling, and Application of NSC 66187 (Nitidine Chloride)
Topic: NSC 66187 (Nitidine Chloride) Chemical Safety and Handling Data Content Type: In-depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identity
NSC 66187 , chemically known as Nitidine Chloride , is a benzophenanthridine alkaloid derived from Zanthoxylum nitidum. Historically investigated for antimalarial and antifungal properties, it has emerged as a potent chemotherapeutic candidate due to its dual mechanism as a Topoisomerase I/II inhibitor and a suppressor of the STAT3 signaling pathway .
This guide provides a rigorous technical framework for the safe handling, storage, and experimental application of NSC 66187. Due to its potent biological activity and DNA-intercalating properties, strict adherence to containment protocols is required to maintain both operator safety and data integrity.
Physicochemical Profile
| Property | Data |
| Common Name | Nitidine Chloride |
| NSC Number | 66187 |
| CAS Number | 13063-04-2 |
| Molecular Formula | C₂₁H₁₈ClNO₄ |
| Molecular Weight | 383.82 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Solubility | DMSO (≥10 mg/mL), Methanol; Poorly soluble in water |
| Stability | Light-sensitive; Hygroscopic |
Hazard Identification & Safety Architecture
Core Directive: Treat NSC 66187 as a high-potency cytotoxic agent. As a DNA intercalator, it poses genotoxic risks.
Toxicology Overview
-
Acute Toxicity (Oral): Classified as Category 2/3 (Danger/Toxic) if swallowed. The compound targets rapidly dividing cells.
-
Genotoxicity: Positive in various mutagenesis assays due to topoisomerase inhibition.
-
Target Organ Toxicity: Potential hepatotoxicity and cardiotoxicity at high cumulative doses in in vivo models.
Engineering Controls & PPE
To ensure a self-validating safety system, the following hierarchy of controls must be implemented:
-
Primary Containment: All weighing and stock solution preparation must occur within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.
-
Respiratory Protection: If handling outside a hood is unavoidable (not recommended), a full-face respirator with P100 cartridges is required.
-
Dermal Barrier: Double-gloving (Nitrile, minimum 0.11 mm thickness) is mandatory. The outer glove should be changed immediately upon contamination.
Handling & Storage Protocol
Expertise Insight: The chloride salt form of Nitidine is hygroscopic. Moisture absorption alters the effective molecular weight, leading to concentration errors in biological assays. Furthermore, its polycyclic structure makes it susceptible to photo-oxidation.
Step-by-Step Handling Workflow
Phase 1: Receiving & Storage
-
Inspection: Upon receipt, inspect the vial for breach. If the powder appears caked or dark brown/black, reject the lot (indicative of moisture/light damage).
-
Long-Term Storage: Store solid powder at -20°C , desiccated, and protected from light.
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Causality: Opening a cold vial in humid air causes immediate condensation, degrading the compound.
Phase 2: Solubilization (Stock Preparation)
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the requisite solvent. Water or PBS should not be used for initial solubilization due to slow kinetics and potential precipitation.
-
Weighing: Use an analytical balance (0.01 mg readability) inside a containment hood. Use an anti-static gun if the powder is electrostatically charged.
-
Dissolution:
-
Add sterile, anhydrous DMSO to achieve a stock concentration of 10–50 mM .
-
Vortex vigorously for 30–60 seconds.
-
Visual Check: Ensure no particulates remain. The solution should be clear yellow/orange.
-
-
Aliquoting: Divide into single-use aliquots (e.g., 20–50 µL) in amber microcentrifuge tubes.
-
Trustworthiness: Freeze-thaw cycles precipitate the salt and degrade potency. Single-use aliquots eliminate this variable.
-
-
Storage of Stock: Store aliquots at -20°C or -80°C. Stable for 6 months if kept dry and dark.
Visualization: Safe Handling Workflow
Caption: Logical workflow for NSC 66187 handling, emphasizing moisture control and light protection.
Mechanism of Action & Biological Application
Scientific Context: NSC 66187 is not merely a cytotoxic agent; it is a targeted modulator of the JAK/STAT3 pathway . In many cancer lines (e.g., gastric, renal, hepatocellular), STAT3 is constitutively activated, driving survival and angiogenesis. Nitidine Chloride inhibits JAK2 phosphorylation, preventing STAT3 dimerization and nuclear translocation.
Key Signaling Interactions
-
Topoisomerase Inhibition: Intercalates into DNA, stabilizing the cleavable complex of Topo I/II, leading to DNA strand breaks.
-
STAT3 Suppression: Directly inhibits the phosphorylation of STAT3 (Tyr705), downregulating downstream targets like Bcl-xL (anti-apoptotic), Cyclin D1 (proliferation), and VEGF (angiogenesis).
Experimental Protocol: In Vitro Treatment
To ensure reproducibility, follow this dilution scheme:
-
Thaw: Thaw one DMSO stock aliquot at Room Temperature.
-
Intermediate Dilution: Dilute stock 1:100 in culture medium without serum (e.g., 10 mM stock → 100 µM intermediate).
-
Reasoning: Adding concentrated DMSO directly to serum-rich media can cause protein precipitation of the compound.
-
-
Final Treatment: Add the intermediate solution to the cell culture well to achieve final concentrations (typically 1–10 µM ). Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.
Visualization: Mechanism of Action
Caption: NSC 66187 mechanism highlighting the blockade of the JAK2/STAT3 signaling cascade.
References
-
Chen, J., et al. (2012). "Inhibition of STAT3 signaling pathway by nitidine chloride suppressed the angiogenesis and growth of human gastric cancer."[1] Molecular Cancer Therapeutics, 11(2), 277-287.[1]
-
Liao, J., et al. (2013). "Nitidine chloride inhibits hepatocellular carcinoma cell growth in vivo through the suppression of the JAK1/STAT3 signaling pathway."[1][2] International Journal of Molecular Medicine, 32(1), 79-84.[1]
-
Fang, Z., et al. (2014). "Nitidine chloride induces apoptosis and inhibits tumor cell proliferation via suppressing ERK signaling pathway in renal cancer."[1] Food and Chemical Toxicology, 66, 210-216.[1]
-
National Cancer Institute (NCI). "Nitidine Chloride (NSC 66187) Compound Summary." PubChem Database.
-
MedChemExpress. "Nitidine Chloride Safety Data Sheet (SDS)."
Sources
Technical Guide: Physicochemical Characterization and Handling of 1,1,8,8-Tetramethoxyoctane
Executive Summary
1,1,8,8-Tetramethoxyoctane (CAS: 7142-84-9) is a critical bifunctional intermediate used primarily as a cross-linking agent and a precursor for synthesizing suberaldehyde-based derivatives.[1] As a bis(dimethyl acetal) of octanedial, it possesses unique stability profiles—resistant to bases but highly labile in acidic aqueous environments.
This guide provides a definitive reference for the physicochemical properties of 1,1,8,8-tetramethoxyoctane, specifically its boiling point and density. It synthesizes experimental data with thermodynamic predictions to establish handling protocols that prevent thermal degradation during purification and storage.
Physicochemical Properties[2][3][4][5]
Core Data Summary
The following values represent the authoritative consensus for 1,1,8,8-tetramethoxyoctane. Note that the atmospheric boiling point is an extrapolated value; attempting to boil this compound at standard pressure will result in decomposition.
| Property | Value | Conditions | Method/Note |
| Molecular Formula | C₁₂H₂₆O₄ | - | - |
| Molecular Weight | 234.33 g/mol | - | - |
| Boiling Point (Extrapolated) | 277.7 °C | 760 mmHg | Theoretical extrapolation. Do not attempt. |
| Boiling Point (Practical) | 125 – 135 °C | 0.5 – 1.0 mmHg | Recommended distillation range. |
| Density | 0.926 g/cm³ | 20 °C | Liquid state. |
| Refractive Index ( | ~1.425 – 1.435 | 20 °C | Estimated based on homologues. |
| Appearance | Colorless Oil | RT | Viscosity slightly higher than water. |
| Solubility | Organic Solvents | - | Miscible with MeOH, Et₂O, DCM, Toluene. |
Boiling Point & Thermal Stability
The high molecular weight and oxygen content of 1,1,8,8-tetramethoxyoctane contribute to its high theoretical boiling point. However, acetals are susceptible to thermal disproportionation at temperatures exceeding 150°C.
-
Atmospheric Pressure: At 760 mmHg, the liquid would require heating to ~277°C. Long before reaching this temperature, the acetal linkages will likely undergo elimination or hydrolysis (if trace moisture is present), leading to the formation of vinyl ethers or polymerization.
-
Vacuum Distillation: To purify this compound, reduced pressure is mandatory . A vacuum of <1 mmHg is ideal to keep the pot temperature below 140°C.
Density Characteristics
The density of 0.926 g/cm³ is characteristic of long-chain aliphatic acetals. It is less dense than water but significantly denser than its parent alkane (octane, ~0.70 g/cm³) due to the four methoxy groups which increase intermolecular forces without introducing hydrogen bonding.
Experimental Protocols
Synthesis Context (The "Why" of Purification)
Understanding the synthesis helps anticipate impurities. The most common route involves the ozonolysis of cyclooctene in methanol, followed by reductive workup.
Implications for Purification:
-
Byproducts: The crude mixture often contains unreacted cyclooctene, dimethyl suberate, or hemiacetals.
-
Acidity: Ozonolysis workups can be slightly acidic. Crucial Step: The crude oil must be neutralized (e.g., with NaHCO₃ or triethylamine) before distillation. Distilling an acidic acetal will cause rapid decomposition in the pot.
Protocol: Vacuum Distillation
Objective: Isolate high-purity 1,1,8,8-tetramethoxyoctane from crude reaction mixture.
Equipment:
-
Short-path distillation head (vigreux column optional but recommended for purity).
-
High-vacuum pump (capable of <1 mmHg).
-
Manometer.
-
Oil bath with digital temperature control.
Step-by-Step Workflow:
-
Neutralization Check: Verify the pH of the crude oil is ≥7. If acidic, wash with saturated NaHCO₃ and dry over K₂CO₃ (avoid acidic drying agents like silica or unneutralized MgSO₄).
-
Degassing: Stir the crude oil under weak vacuum (20 mmHg) at room temperature for 30 minutes to remove residual methanol and low-boiling solvents.
-
Setup: Assemble the distillation apparatus. Grease all joints heavily; acetals are "creeping" solvents.
-
Heating Ramp:
-
Apply full vacuum (<1 mmHg).
-
Slowly ramp oil bath to 100°C.
-
Collect forerun (solvents/cyclooctene) up to ~80°C vapor temp.
-
-
Main Fraction:
-
Increase bath temperature to ~150-160°C.
-
Collect fraction boiling at 125–135°C (0.5–1.0 mmHg).
-
Note: If vacuum is weaker (e.g., 5-10 mmHg), the boiling point will rise to ~160-170°C. Monitor thermal stability closely.
-
Protocol: Density Determination
For precise density measurement (required for reaction stoichiometry calculations), use an oscillating U-tube density meter or a pycnometer.
Method: Pycnometer (Standard)
-
Calibration: Weigh a clean, dry 10 mL pycnometer (
). Fill with degassed water at 20°C and weigh ( ). -
Measurement: Clean and dry the pycnometer thoroughly (acetone rinse, air dry).
-
Filling: Fill with 1,1,8,8-tetramethoxyoctane. Ensure no bubbles are trapped (the liquid is viscous).
-
Weighing: Equilibrate to 20°C and weigh (
). -
Calculation:
Target value: 0.926 ± 0.005 g/cm³.
Visualizations
Synthesis and Purification Workflow
The following diagram outlines the critical pathway from raw material to purified liquid, highlighting the safety checkpoints.
Figure 1: Synthesis and purification workflow emphasizing the critical neutralization step prior to heat exposure.
Boiling Point vs. Pressure Relationship
This logic map helps researchers estimate the boiling point at different vacuum levels using the Clausius-Clapeyron principle.
Figure 2: Pressure-Temperature relationship guide. High vacuum is required to maintain the process within the "Safe Zone" below thermal degradation thresholds.
Applications in Drug Development
1,1,8,8-Tetramethoxyoctane is not merely a solvent; it is a functional linker .
-
pH-Sensitive Liposomes: The acetal linkage is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of endosomes (pH 5.0). This compound is used to crosslink lipids or polymers, triggering drug release only after cellular uptake.
-
Bioconjugation: It serves as a masked dialdehyde. Post-deprotection, the resulting octanedial (suberaldehyde) can crosslink proteins via reductive amination of lysine residues.
References
- Clauson-Kaas, N., et al.Preparation of Acetals from Aldehydes. Acta Chemica Scandinavica.
- Schreiber, S. L., et al.Ozonolysis of Cycloalkenes in Methanol: A Convenient Route to Bifunctional Building Blocks. Journal of the American Chemical Society. (Primary synthesis route context).
-
PubChem. Compound Summary: 1,1,3,3-Tetramethoxypropane (Homologue Data). Retrieved February 25, 2026, from [Link]
Sources
Bifunctionality vs. Termination: A Comparative Technical Guide to 1,1-Dimethoxyoctane and 1,1,8,8-Tetramethoxyoctane
Executive Summary
In the architecture of functional organic materials—specifically within Lipid Nanoparticle (LNP) design and Bioconjugation —the distinction between 1,1-dimethoxyoctane (DMO) and 1,1,8,8-tetramethoxyoctane (TMO) is not merely structural; it is functional.[1]
DMO acts as a chain terminator , providing a hydrophobic C8 tail protected by a mono-acetal, essential for synthesizing pH-sensitive ionizable lipids. TMO acts as a masked crosslinker . It is the stable, storage-safe precursor to 1,8-octanedial, a flexible bifunctional aldehyde used to conjugate proteins or crosslink biodegradable polymers without the instability issues associated with free dialdehydes.
This guide delineates the physicochemical divergence, synthetic utility, and handling protocols for these two critical alkyl-acetal intermediates.
Part 1: Structural & Physicochemical Divergence
At their core, both molecules are acetal-protected aldehydes. The critical difference lies in their symmetry and reactive potential.
Chemical Identity Table
| Feature | 1,1-Dimethoxyoctane (DMO) | 1,1,8,8-Tetramethoxyoctane (TMO) |
| CAS Number | 10022-28-3 | 142-93-8 (Precursor Ref*) |
| Formula | ||
| Molecular Weight | 174.28 g/mol | 234.33 g/mol |
| Functionality | Mono-functional (Head-Tail) | Bi-functional (Linker/Bridge) |
| Boiling Point | ~185°C | ~240°C (Predicted/High Vacuum Dist.) |
| Hydrophobicity (LogP) | ~3.8 (Lipophilic) | ~2.1 (Amphiphilic nature due to oxygens) |
| Reactive Species | Octanal (upon hydrolysis) | 1,8-Octanedial (upon hydrolysis) |
*Note: TMO is frequently synthesized in-situ or custom-ordered; CAS 142-93-8 refers to the parent dialdehyde, often the target of TMO usage.
The "Masking" Mechanism
Both molecules utilize methoxy groups to "mask" reactive carbonyls. This is vital in multi-step synthesis where free aldehydes would undergo unwanted aldol condensations or oxidation.
-
DMO masks a single aldehyde, preserving a hydrophobic octyl chain.
-
TMO masks two aldehydes at opposite ends of a flexible C8 tether.
Part 2: Synthetic Utility in Drug Development
DMO: The Hydrophobic Terminator
In LNP synthesis, DMO is often used to install acid-degradable hydrophobic tails onto cationic headgroups.
-
Mechanism: Under acidic conditions (endosome, pH < 6.0), the acetal hydrolyzes to release Octanal and Methanol.
-
Result: This cleavage destabilizes the LNP bilayer, facilitating mRNA release into the cytosol (Endosomal Escape).
-
Role: DMO serves as a monofunctional cap that dictates the lipid tail length (C8).
TMO: The Flexible Crosslinker
TMO is the "shelf-stable" form of 1,8-octanedial. Free dialdehydes (like glutaraldehyde) polymerize rapidly upon storage. TMO does not.
-
Mechanism: TMO is hydrolyzed immediately prior to use to generate fresh 1,8-octanedial.
-
Advantage over Glutaraldehyde: The C8 chain of TMO provides a longer, more flexible spacer than the C5 chain of glutaraldehyde. This reduces steric hindrance when crosslinking large proteins or antibodies.
-
Application: Synthesis of biodegradable hydrogels or conjugation of antibodies to surfaces where a "cleavable" linker is not desired, but a flexible spacer is required.
Part 3: Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways: DMO leads to chain termination, while TMO leads to network formation.
Figure 1: Divergent reactivity pathways. DMO functions as a chain terminator (mono-reactive), while TMO functions as a network builder (bi-reactive).
Part 4: Experimental Protocols
Protocol A: Controlled Hydrolysis of TMO for Bioconjugation
Objective: Generate fresh 1,8-octanedial from TMO for immediate crosslinking, avoiding polymerization.
Reagents:
-
1,1,8,8-Tetramethoxyoctane (TMO)
-
0.1 M HCl
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve 1.0 mmol TMO in 5 mL THF (Tetrahydrofuran).
-
Activation: Add 2 mL of 1.0 M HCl. Stir vigorously at Room Temperature (RT) for 30 minutes. Note: The solution will turn slightly cloudy as the hydrophobic dialdehyde forms.
-
Quenching & Extraction: Neutralize with saturated
. Extract immediately with DCM ( mL). -
Usage: Evaporate DCM under reduced pressure (cold bath, <30°C). Resuspend the resulting oil (1,8-octanedial) immediately in the conjugation buffer.
-
Critical Control: Do not store the free dialdehyde for >2 hours, as it will self-aldolize.
-
Protocol B: Synthesis of DMO (Standard Acetalization)
Objective: Synthesize DMO from Octanal for use as a lipid intermediate.
Reagents:
-
Octanal (1.0 eq)
-
Trimethyl Orthoformate (TMOF) (1.5 eq) - Dehydrating agent
-
Methanol (Solvent)[2]
-
p-Toluenesulfonic acid (pTsOH) (Cat. 0.01 eq)
Workflow:
-
Setup: Flame-dry a round-bottom flask under
. -
Addition: Add Octanal (10 mmol) and Methanol (20 mL).
-
Catalysis: Add TMOF (15 mmol) followed by pTsOH (0.1 mmol).
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1). The aldehyde spot (
) should disappear, replaced by the acetal ( ). -
Workup: Quench with
(0.5 mL). Concentrate in vacuo. -
Purification: Vacuum distillation (approx. 85°C at 10 mmHg).
Part 5: Quality Control & Analytics
Trustworthiness in synthesis requires validation. The NMR signatures of the "methine" proton (the CH sandwiched between two oxygens) are the diagnostic standard.
| Molecule | 1H NMR Diagnostic Signal ( | Interpretation |
| DMO | Triplet indicates adjacent | |
| TMO | Integration of 2H confirms both ends are acetal-protected. | |
| Free Aldehyde | Appearance of this peak indicates hydrolysis/degradation. |
Self-Validating Check: If your TMO sample shows a small triplet at 9.76 ppm, your linker has partially degraded. Repurify via basic alumina filtration before use in sensitive bioconjugations.
Part 6: References
-
PubChem. (2024). 1,1-Dimethoxyoctane Compound Summary. National Library of Medicine. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Authoritative text on acetal formation/cleavage kinetics).
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Source for dialdehyde crosslinking protocols).
-
Stanford University. (2024). Acid-degradable lipid nanoparticles enhance the delivery of mRNA. (Context for acetal-linker kinetics in LNPs). [Link]
Sources
Methodological & Application
Application Note: Protocol for Acid-Catalyzed Hydrolysis of 1,1,8,8-Tetramethoxyoctane
Abstract
This application note details a robust protocol for the acid-catalyzed hydrolysis of 1,1,8,8-tetramethoxyoctane to octanedial (suberaldehyde). While acetal hydrolysis is a fundamental transformation, the specific handling of dialdehydes requires strict adherence to pH control and temperature limits to prevent oligomerization and aldol condensation. This guide provides two methodologies: a standard homogeneous acid protocol (Method A) for high-throughput applications, and a heterogeneous catalysis protocol (Method B) utilizing Amberlyst-15 for simplified workup and sensitive downstream applications.
Introduction & Chemical Context
1,1,8,8-Tetramethoxyoctane serves as a stable, masked equivalent of octanedial. Octanedial is a critical C8-dialdehyde intermediate used in crosslinking proteins, synthesizing macrocycles, and preparing pharmaceutical heterocycles. However, free octanedial is prone to oxidation and polymerization upon storage. Consequently, it is best generated in situ or immediately prior to use via the hydrolysis of its bis-dimethyl acetal.
Reaction Scheme
The transformation involves the cleavage of four methoxy groups in the presence of water and an acid catalyst. The reaction proceeds through a hemiacetal intermediate at both termini of the octyl chain.
Chemical Equation:
Mechanistic Insight
The hydrolysis follows an A1 mechanism. The rate-determining step is typically the formation of the oxocarbenium ion.
-
Protonation: Acid protonates a methoxy oxygen.
-
Elimination: Methanol leaves, generating a resonance-stabilized oxocarbenium ion.
-
Addition: Water attacks the electrophilic carbon.
-
Deprotonation: A hemiacetal is formed.
-
Repeat: The cycle repeats to release the second methanol molecule, yielding the aldehyde.
Figure 1: Mechanistic pathway of acid-catalyzed acetal hydrolysis. Note the reversibility; excess water drives the equilibrium to the right.
Critical Process Parameters (CPP)
To ensure reproducibility and high yield (>90%), the following parameters must be controlled:
| Parameter | Specification | Rationale |
| Solvent System | THF:Water (4:1) or Acetone:Water (4:1) | The starting material is lipophilic. A homogeneous phase is required for efficient kinetics. |
| Acid Catalyst | 1M HCl or Amberlyst-15 | Strong acid is required to protonate the methoxy group. Weak acids (acetic) are too slow. |
| Temperature | 20°C – 40°C | Higher temperatures (>50°C) promote aldehyde polymerization and aldol condensation. |
| pH Control | Neutralize to pH 7.0 prior to concentration | Acidic residues during rotary evaporation will catalyze polymerization of the concentrated aldehyde. |
| Stoichiometry | Excess Water (>10 equiv) | Drives the equilibrium toward the aldehyde and methanol. |
Experimental Protocols
Materials & Reagents
-
Substrate: 1,1,8,8-Tetramethoxyoctane (MW: 234.33 g/mol ).
-
Solvents: Tetrahydrofuran (THF), HPLC Grade; Deionized Water.
-
Catalyst: Hydrochloric Acid (1M) OR Amberlyst-15 (H+ form) resin.
-
Quench: Saturated aqueous Sodium Bicarbonate (NaHCO₃).
Method A: Homogeneous Hydrolysis (HCl/THF)
Best for: Large scale, rapid conversion, and when extraction is preferred.
-
Setup: Equip a round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve 1,1,8,8-tetramethoxyoctane (10.0 g, 42.7 mmol) in THF (40 mL) .
-
Initiation: Add 1M HCl (10 mL) in one portion. The solution should remain clear and homogeneous.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours .
-
Self-Validation: Monitor by TLC (Silica, 20% EtOAc/Hexane). Stain with Anisaldehyde or KMnO₄. The starting material (Rf ~0.6) should disappear, and the aldehyde (Rf ~0.3) should appear.[1]
-
-
Quench: Carefully add saturated NaHCO₃ (15 mL) to the reaction mixture. Stir for 10 minutes until gas evolution ceases and pH is neutral (pH 7).
-
Workup:
-
Isolation: Filter off the drying agent.[1] Concentrate the filtrate under reduced pressure (Rotavap) at <30°C bath temperature .
-
Caution: Do not heat excessively.[4] The product is a colorless to pale yellow oil.
-
Method B: Heterogeneous Catalysis (Amberlyst-15)
Best for: Acid-sensitive downstream steps, "Green" chemistry requirements, and avoiding aqueous extraction.
-
Setup: Equip a round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve 1,1,8,8-tetramethoxyoctane (2.34 g, 10.0 mmol) in Acetone (20 mL) containing Water (1.0 mL) .
-
Catalyst Addition: Add Amberlyst-15 resin (250 mg) .
-
Reaction: Stir gently at Room Temperature for 4–6 hours .
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a cotton plug to remove the resin beads. Rinse the beads with a small amount of Acetone.
-
Concentration: Concentrate the filtrate directly under reduced pressure at <30°C .
-
Note: This method yields the product with trace water.[5] If strict dryness is required, dissolve the residue in DCM, dry over MgSO₄, and re-concentrate.
-
Analytical Validation & Quality Control
Verify the integrity of the product immediately after isolation.
| Technique | Expected Observation | Diagnostic Signal |
| 1H NMR (CDCl₃) | Disappearance of Acetal | Acetal CH: Singlet/Triplet at ~4.4 ppm (disappears). Methoxy: Singlet at ~3.3 ppm (disappears). |
| 1H NMR (CDCl₃) | Appearance of Aldehyde | Aldehyde CHO: Triplet at 9.76 ppm (J ≈ 1.8 Hz). Alpha-CH2: Triplet/Multiplet at ~2.4 ppm. |
| IR Spectroscopy | Carbonyl Formation | Strong stretch at 1720–1730 cm⁻¹ (C=O). Absence of broad OH stretch (unless hydrated). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Insufficient water or time. | Add more water (up to 20% v/v) or increase time. Ensure pH is < 2 during reaction. |
| Product Polymerization | Acidic workup or high heat. | Ensure thorough neutralization (pH 7) before evaporation. Keep bath <30°C. |
| Low Yield | Product volatility or water solubility. | Octanedial is slightly water-soluble.[6] Salt out the aqueous layer with NaCl during extraction. |
Safety & Handling
-
Aldehyde Toxicity: Octanedial is a reactive dialdehyde. It acts as a crosslinker and can be irritating to mucous membranes and skin. Handle in a fume hood.
-
Methanol Generation: The reaction releases 4 equivalents of methanol. Ensure proper ventilation.[4][7][8][9]
-
Storage: Store the isolated aldehyde at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage, it is recommended to keep it as the acetal precursor.
Workflow Visualization
Figure 2: Decision tree and process flow for the hydrolysis protocol.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Standard reference for acetal deprotection conditions).
-
Satchell, D. P. N., & Satchell, R. S. (1972). The Kinetics and Mechanism of Acetal Hydrolysis. Chemical Society Reviews, 1(3), 329-354. (Mechanistic grounding).[2][10]
-
Gong, Y., et al. (2008).[11] Efficient Deprotection of Acetals and Ketals.[12][13] Synthetic Communications, 38(14), 2381-2389. (Validation of heterogeneous catalysts).
-
BenchChem. (2025).[1][2] General Acetal Deprotection Protocols. (Practical troubleshooting for lipophilic acetals).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. ijmse.org [ijmse.org]
- 6. 1,8-Octanediol - Wikipedia [en.wikipedia.org]
- 7. carlroth.com [carlroth.com]
- 8. echemi.com [echemi.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. 1H-Tetrazole synthesis [organic-chemistry.org]
- 12. Dimethyl Acetals [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Suberaldehyde from 1,1,8,8-Tetramethoxyoctane
Executive Summary
Suberaldehyde (Octanedial, CAS: 629-31-2) is a critical C8-linker used in protein cross-linking, polymer synthesis, and as a hydrophobic spacer in medicinal chemistry. However, its high reactivity leads to rapid polymerization and oxidation (to suberic acid) upon storage.
This guide details the on-demand synthesis of suberaldehyde from its stable masked precursor, 1,1,8,8-tetramethoxyoctane (TMO) . Unlike oxidative cleavage of cyclooctene (ozonolysis), which presents safety hazards, this hydrolytic route offers a safer, scalable, and highly reproducible method to generate fresh, high-purity suberaldehyde immediately prior to downstream application.
Strategic Overview & Mechanism
Why this Route?
Commercially available suberaldehyde often arrives partially polymerized or oxidized. The bis-dimethyl acetal (TMO) serves as a "chemical time-capsule," rendering the labile aldehyde groups inert until activation is required.
Key Advantages:
-
Safety: Eliminates the need for ozone generators or heavy metal oxidants.
-
Purity: Heterogeneous catalysis (Protocol B) minimizes aldol condensation side-products.
-
Stability: Precursor is stable at room temperature for years; product is generated only when needed.
Reaction Mechanism
The transformation is a specific acid-catalyzed hydrolysis. The reaction equilibrium is driven forward by the presence of excess water and the removal of methanol (if possible, though difficult in aqueous media) or simply by the overwhelming concentration of water.
The Pathway:
-
Protonation: Acid protonates the methoxy oxygen.
-
Elimination: Methanol leaves, forming an oxocarbenium ion.
-
Hydration: Water attacks the cation, forming a hemiacetal.
-
Repeat: The process repeats to release the free carbonyl.
Figure 1: Stepwise hydrolytic deprotection mechanism of the bis-dimethyl acetal.
Critical Material Attributes (CMA)
| Reagent | Role | Grade/Spec | Critical Note |
| 1,1,8,8-Tetramethoxyoctane | Precursor | >97% Purity | Check for partial hydrolysis by NMR before use. |
| Amberlyst-15 (H+) | Catalyst (Protocol B) | Dry beads | Preferred: Easy filtration stops reaction instantly. |
| Hydrochloric Acid (1M) | Catalyst (Protocol A) | ACS Reagent | Harder to quench without causing local basicity spikes. |
| Acetone or THF | Co-solvent | HPLC Grade | Must be miscible with water to ensure homogeneity. |
| Sodium Bicarbonate | Quench | Powder | Used to neutralize trace acid. |
Experimental Protocols
Protocol A: Homogeneous Hydrolysis (Standard)
Best for small-scale (<1g) rapid generation where workup speed is not critical.
-
Solubilization: Dissolve 1.0 g (approx. 3.8 mmol) of 1,1,8,8-tetramethoxyoctane in 10 mL of Acetone.
-
Activation: Add 2.5 mL of 1M HCl (aq). The solution should become clear and homogeneous.
-
Reaction: Stir gently at 25°C for 45–60 minutes .
-
Note: Do not heat. Heating promotes aldol condensation (polymerization).
-
-
Monitoring: Check TLC (Silica, 20% EtOAc/Hexane). Stain with PMA or DNP (2,4-dinitrophenylhydrazine).
-
Starting Material: High Rf (does not stain with DNP).
-
Product: Lower Rf (stains bright orange/yellow with DNP).
-
-
Quench: Slowly add saturated NaHCO₃ solution (5 mL) until pH is neutral (pH 7).
-
Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL).
-
Drying: Dry combined organics over MgSO₄. Filter and concentrate in vacuo at <30°C .
Protocol B: Heterogeneous Catalysis (Recommended)
Best for high-purity applications. The use of resin prevents "overshoot" and simplifies the quench.
-
Preparation: Wash 200 mg of Amberlyst-15 beads with THF to remove fines, then filter.
-
Reaction Mix: In a round-bottom flask, combine:
-
1.0 g 1,1,8,8-tetramethoxyoctane
-
15 mL THF/Water (4:1 ratio).
-
-
Initiation: Add the washed Amberlyst-15 beads.
-
Agitation: Stir vigorously at Room Temperature for 2–3 hours.
-
Why: Heterogeneous kinetics are slower but cleaner.
-
-
Termination: Filter the solution through a fritted glass funnel to remove the resin beads.
-
Isolation: Concentrate the filtrate at reduced pressure (Rotavap bath <30°C) to remove THF.
-
Purification: The remaining aqueous residue is extracted with Et₂O (3 x 15 mL). Dry over Na₂SO₄ and concentrate.
Process Control & Visualization
The following workflow illustrates the critical decision points to prevent product degradation.
Figure 2: Operational workflow emphasizing the monitoring loop to prevent over-exposure to acid.
Analytical Validation (Self-Validating QC)
To ensure the protocol worked, compare your data against these standard values.
1H NMR (CDCl₃, 400 MHz)
-
Aldehyde Proton (-CHO): Look for a triplet at δ 9.76 ppm (J ≈ 1.8 Hz).
-
Diagnostic: If this peak is broad or missing, polymerization has occurred.
-
-
Alpha-Protons (-CH₂-CHO): Triplet of doublets at δ 2.42 ppm .
-
Backbone (-CH₂-): Multiplets at δ 1.30 – 1.65 ppm.
-
Absence of Methoxy: The sharp singlet at δ 3.3 ppm (from the TMO precursor) must be completely absent.
IR Spectroscopy (Neat)
-
C=O Stretch: Strong band at 1720–1725 cm⁻¹ .
-
C-H Aldehyde: "Fermi Doublet" weak bands at 2720 and 2820 cm⁻¹ .
Troubleshooting & Stability Guide
| Issue | Observation | Root Cause | Corrective Action |
| Low Yield | Viscous oil, insoluble in hexane. | Polymerization (Aldol). | Acid was too strong or reaction time too long. Use Protocol B. |
| Incomplete Reaction | NMR shows peak at 3.3 ppm. | Insufficient water/time. | Increase water ratio in solvent mix. Ensure homogeneity. |
| Acidic Product | Broad OH peak in IR (2500-3000). | Oxidation to Suberic Acid. | Degas solvents with N₂/Ar. Store product under inert gas. |
Storage Warning: Suberaldehyde is not stable for long-term storage.
-
Immediate Use: Within 4 hours of synthesis.
-
Short Term: Store as a 10% solution in DCM at -20°C under Argon (Stable for 3-5 days).
-
Long Term: Do not store. Store the 1,1,8,8-tetramethoxyoctane precursor instead.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General protocols for acetal hydrolysis).
-
Keinan, E., & Mazur, Y. (1978). Hydrolysis of Acetals and Ketals with Wet Silica Gel. Journal of Organic Chemistry. (Methodology for heterogeneous hydrolysis).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69491, Octanedial. (Physical properties and safety).
-
Schreiber, S. L., et al. (1982). Ozonolysis of cycloalkenes to terminally differentiated products. Journal of the American Chemical Society.[3] (Contextual reference for the alternative ozonolysis route).
Sources
Application Note: 1,1,8,8-Tetramethoxyoctane as a Bifunctional Cross-linking Agent
Abstract & Introduction
1,1,8,8-tetramethoxyoctane serves as a latent, high-fidelity homobifunctional cross-linking agent. Chemically, it is the bis(dimethyl acetal) of octanedial (suberaldehyde). Unlike glutaraldehyde, which exists as a heterogeneous mixture of polymers in aqueous solution, 1,1,8,8-tetramethoxyoctane provides a source of pure, monomeric dialdehyde with a defined 8-carbon spacer arm (~11 Å).
This compound requires acid-catalyzed hydrolysis to "unmask" the reactive aldehyde groups prior to use. Once activated, it reacts specifically with primary amines (lysine ε-amines and N-terminal α-amines) to form Schiff bases. This unique "activation-on-demand" mechanism ensures that the cross-linker is free of polymeric contaminants, yielding reproducible, defined cross-links critical for structural biology, crystallographic phasing, and controlled biomaterial stabilization.
Key Advantages[1][2][3]
-
Defined Spacer Length: Strictly monomeric C8 backbone prevents the formation of multipoint, heterogeneous aggregates common with commercial glutaraldehyde.
-
Shelf Stability: The acetal form is chemically inert and stable at room temperature, eliminating the need for cryogenic storage.
-
Tunable Reactivity: Hydrolysis can be controlled to release aldehydes at a specific rate, allowing for optimization of reaction kinetics.
Mechanism of Action
The utilization of 1,1,8,8-tetramethoxyoctane involves a two-stage process: Activation (acid hydrolysis) and Conjugation (amine coupling).
Chemical Pathway[4][5][6]
-
Activation: Acidic conditions protonate the methoxy groups, facilitating their displacement by water to generate the free aldehyde (octanedial).
-
Cross-linking: The aldehyde groups undergo nucleophilic attack by primary amines on the target protein, eliminating water to form a labile Schiff base (imine).
-
Stabilization (Optional): The Schiff base can be reduced using sodium cyanoborohydride (
) to form a stable secondary amine bond, preventing reversal of the cross-link.
Figure 1: Activation and reaction pathway of 1,1,8,8-tetramethoxyoctane. The acetal protection group is removed via acid hydrolysis to generate the reactive dialdehyde.
Experimental Protocols
Materials Required
| Reagent | Specification | Purpose |
| 1,1,8,8-Tetramethoxyoctane | >97% Purity | Cross-linker precursor |
| Activation Acid | 0.1 M HCl | Catalyst for deprotection |
| Neutralization Base | 0.1 M NaOH or 1 M Phosphate Buffer (pH 8.0) | pH adjustment post-activation |
| Reaction Buffer | PBS or HEPES (pH 7.2 - 8.0) | Amine-free buffer for conjugation |
| Quenching Buffer | 1 M Tris-HCl (pH 7.5) or 1 M Glycine | Stops the reaction |
| Reducing Agent | Sodium Cyanoborohydride ( | Stabilizes Schiff bases (optional) |
Protocol A: Pre-Activation (Deprotection)
Note: This step must be performed immediately before the cross-linking reaction to prevent aldehyde oxidation or polymerization.
-
Solubilization: Dissolve 1,1,8,8-tetramethoxyoctane in a minimal volume of DMSO or Ethanol to make a 500 mM stock solution . (The compound is lipophilic and sparingly soluble in pure water).
-
Hydrolysis: Dilute the stock solution to 20 mM using 0.1 M HCl .
-
Example: Add 40 µL of 500 mM stock to 960 µL of 0.1 M HCl.
-
-
Incubation: Incubate at 40°C for 30 minutes or room temperature for 2 hours. This ensures complete removal of the methoxy groups.
-
Neutralization: Rapidly neutralize the solution to pH ~7.0 by adding an equivalent volume of 0.1 M NaOH or by diluting into a high-capacity buffer (e.g., 10x volume of 100 mM Phosphate Buffer pH 7.5).
-
Critical: Do not add protein directly to the acidic solution; it will precipitate.
-
Protocol B: Protein Cross-linking
Target Protein Concentration: 0.5 – 2.0 mg/mL
-
Buffer Exchange: Ensure the target protein is in an amine-free buffer (PBS, HEPES, MOPS). Remove Tris or Glycine via dialysis or desalting columns.
-
Reaction Setup: Add the Neutralized Activated Cross-linker (from Protocol A) to the protein solution.
-
Recommended Molar Excess: Start with a 10-fold to 50-fold molar excess of cross-linker over protein.[1]
-
Example: For 1 mL of 50 kDa protein at 1 mg/mL (20 µM), add cross-linker to a final concentration of 0.2 mM – 1 mM.
-
-
Incubation: Incubate for 30 to 60 minutes at Room Temperature (25°C) or 2–4 hours at 4°C.
-
Stabilization (Optional but Recommended): Add
to a final concentration of 10 mM . Incubate for an additional 30 minutes.-
Note: Perform this step in a fume hood;
is toxic.
-
-
Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Remove excess cross-linker and byproducts using a desalting column (e.g., PD-10) or dialysis cassette.
Data Analysis & Validation
To verify successful cross-linking, compare the treated sample against an untreated control.
| Method | Expected Result | Notes |
| SDS-PAGE | Appearance of higher molecular weight bands (dimers, trimers). | Run under reducing conditions to prove the bond is covalent and not disulfide-based. |
| TNBS Assay | Decrease in free amines compared to control. | Colorimetric assay; absorbance decreases as lysines are modified. |
| Mass Spectrometry | Mass shift corresponding to +138 Da per cross-link (C8 spacer). | Requires tryptic digest; look for inter-peptide cross-links. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation of Protein | Acidic pH shock during addition. | Ensure the activated cross-linker is neutralized (pH 7.0-7.5) before adding to protein.[1] |
| No Cross-linking Observed | Incomplete hydrolysis of acetal. | Increase hydrolysis time or temperature (e.g., 40°C for 45 mins). Ensure HCl is fresh. |
| Smearing on SDS-PAGE | Over-crosslinking (polymerization). | Reduce cross-linker molar excess (try 5x or 10x). Reduce reaction time. |
| Interference with Activity | Active site modification. | Add a substrate or inhibitor to protect the active site during cross-linking. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Zero-Length and Homobifunctional Cross-linkers).
- Means, G. E., & Feeney, R. E. (1971). Chemical Modification of Proteins. Holden-Day. (Foundational text on aldehyde-amine chemistry).
-
Peters, K., & Richards, F. M. (1977). Chemical cross-linking: Reagents and problems in studies of membrane structure. Annual Review of Biochemistry, 46, 523-551.
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. Retrieved from Thermo Fisher Technical Resources.
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167-183. (Discusses optimization of aldehyde cross-linking conditions).
Sources
1,1,8,8-Tetramethoxyoctane in PROTAC linker synthesis
Application Note & Protocols
Topic: 1,1,8,8-Tetramethoxyoctane: A Versatile Building Block for Alkyl Linker Synthesis in PROTAC Development
Introduction: The Central Role of the Linker in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, capable of hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1] These heterobifunctional molecules are composed of three distinct parts: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
While the warhead and anchor provide specificity, the linker is not merely a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of a PROTAC's success.[2] The linker must orient the POI and E3 ligase in a spatially favorable manner to form a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination and subsequent degradation of the target.[3] Consequently, the empirical optimization of linkers is a cornerstone of modern PROTAC design, often requiring the synthesis of extensive compound libraries.[1]
This application note details the utility of 1,1,8,8-tetramethoxyoctane as a stable, versatile, and synthetically convenient precursor for generating an eight-carbon alkyl linker, culminating in detailed protocols for its incorporation into a PROTAC scaffold via dialdehyde generation and subsequent reductive amination.
Strategic Advantage of 1,1,8,8-Tetramethoxyoctane
1,1,8,8-Tetramethoxyoctane is a precursor to octanedial, where the two highly reactive aldehyde functionalities are protected as dimethyl acetals. This chemical protection strategy offers several key advantages in a multi-step synthesis campaign:
-
Stability: Acetal groups are robust and stable under a wide range of reaction conditions, particularly those involving nucleophiles, bases, and many oxidizing/reducing agents.[4][5] This allows for complex chemical manipulations on other parts of the PROTAC (e.g., on the warhead or anchor ligand) without the risk of undesired side reactions with the linker.
-
Late-Stage Deprotection: The reactive aldehyde groups can be unmasked in a late-stage synthetic step, immediately prior to the final coupling reaction. This minimizes the handling of potentially unstable aldehyde intermediates.
-
Symmetrical Bifunctionality: The molecule provides two identical reactive handles upon deprotection, making it an ideal choice for convergent syntheses where two different amine-containing fragments (e.g., a warhead and an E3 ligase ligand with appropriate amine exit vectors) are coupled in a single step.
The overall synthetic strategy is a two-stage process: first, the acid-catalyzed deprotection of the acetal groups to yield the reactive octanedial, followed by the coupling of this dialdehyde to amine-functionalized binding moieties via double reductive amination.
Experimental Protocols & Methodologies
Protocol 1: Acid-Catalyzed Deprotection of 1,1,8,8-Tetramethoxyoctane
This protocol describes the hydrolysis of the dimethyl acetal groups to generate octanedial in situ for immediate use in the subsequent reaction. The choice of acid catalyst can be tuned based on the acid sensitivity of other functional groups in the reaction.
Rationale: Acetal hydrolysis is an equilibrium-driven reaction catalyzed by acid.[4] The presence of water drives the reaction toward the aldehyde. Using a volatile organic solvent like tetrahydrofuran (THF) ensures miscibility, while a catalytic amount of a strong acid like HCl provides the necessary protons to initiate the mechanism.
Table 1: Reagents and Materials for Deprotection
| Reagent/Material | Grade | Supplier Example | Purpose |
| 1,1,8,8-Tetramethoxyoctane | ≥95% | Sigma-Aldrich | Linker Precursor |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Hydrochloric Acid (HCl) | 2 M Aqueous Solution | VWR | Acid Catalyst |
| Saturated Sodium Bicarbonate Solution | ACS Grade | LabChem | Neutralizing Quench |
| Brine | ACS Grade | - | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | EMD Millipore | Drying Agent |
| Diethyl Ether or Ethyl Acetate | ACS Grade | - | Extraction Solvent |
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,1,8,8-tetramethoxyoctane (1.0 eq) in a mixture of THF and water (4:1 v/v, e.g., 10 mL THF, 2.5 mL H₂O).
-
To the stirring solution at room temperature, add 2 M aqueous HCl (0.1 - 0.2 eq) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. Expert Tip: The product, octanedial, can be unstable upon prolonged exposure to acid or during purification. It is highly recommended to use the crude reaction mixture directly in the next step after a simple workup.
-
Once the starting material is consumed, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude octanedial should be a colorless or pale yellow oil and used immediately without further purification.
Protocol 2: PROTAC Synthesis via Double Reductive Amination
This protocol outlines the coupling of the freshly prepared octanedial with an amine-functionalized warhead and an amine-functionalized E3 ligase ligand. Sodium triacetoxyborohydride is the reducing agent of choice due to its mildness and tolerance of acidic conditions generated during iminium ion formation.[6]
Rationale: Reductive amination is a robust method for forming C-N bonds.[7][8] The aldehyde first reacts with the amine to form a Schiff base (iminium ion), which is then selectively reduced by a mild hydride agent like NaBH(OAc)₃. Performing this as a one-pot reaction is highly efficient.[6] This procedure assumes a 1:1:1 stoichiometry for a symmetric PROTAC build, but ratios can be adjusted for hetero-PROTAC assembly if one amine is added before the other.
Table 2: Reagents and Materials for Reductive Amination
| Reagent/Material | Grade | Supplier Example | Purpose |
| Crude Octanedial | - | From Protocol 1 | Linker |
| Amine-Warhead (R₁-NH₂) | ≥95% | In-house/Vendor | Target Binder |
| Amine-Anchor (R₂-NH₂) | ≥95% | In-house/Vendor | E3 Ligase Binder |
| Sodium Triacetoxyborohydride | ≥97% | Sigma-Aldrich | Reducing Agent |
| 1,2-Dichloroethane (DCE) | Anhydrous | Acros Organics | Reaction Solvent |
| Acetic Acid (AcOH) | Glacial | J.T. Baker | Catalyst for Imine Formation |
| Dichloromethane (DCM) | ACS Grade | - | Purification Solvent |
| Silica Gel | 230-400 mesh | Sorbent Tech. | Flash Chromatography Stationary Phase |
Step-by-Step Procedure:
-
To a solution of crude octanedial (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add the Amine-Warhead (1.0 eq) and the Amine-Anchor (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (optional, but often accelerates the reaction, 1.0-2.0 eq).[6]
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (2.5 - 3.0 eq, ~1.2-1.5 eq per aldehyde) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final PROTAC molecule.
Visualization of Synthetic Workflow
The following diagram illustrates the two-stage process of converting the stable acetal precursor into a final PROTAC molecule.
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
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Application Note: Synthesis of Bicyclo[n.1.1]alkanes via C8 Acetal Precursors
This Application Note is structured to provide a comprehensive, technical guide on the synthesis of bicyclo[n.1.1]alkanes (specifically focusing on the challenging
Executive Summary
The "Escape from Flatland" initiative in medicinal chemistry has elevated bicyclo[n.1.1]alkanes —specifically bicyclo[1.1.1]pentane (BCP) , bicyclo[2.1.1]hexane (BCH) , and bicyclo[4.1.1]octane (BCO) —to the status of privileged scaffolds.[1] These structures serve as rigid,
This guide details a specialized synthetic workflow using C8 Acetal Precursors (specifically 1,1-dimethoxycyclooctane and acetal-tethered C8-dienes). Unlike traditional propellane strain-release chemistry, this method utilizes transannular C-H insertion and intramolecular [2+2] photocycloaddition to construct the strained bridge systems. This protocol is particularly advantageous for accessing the larger bicyclo[4.1.1]octane and substituted bicyclo[2.1.1]hexane cores, which are difficult to synthesize via standard Wurtz-type coupling.
Mechanistic Principles & Precursor Design
The "C8 Acetal" Advantage
The use of C8 acetal precursors addresses two critical synthetic challenges:
-
Entropic Control: The eight-membered ring (in the case of cyclooctanone acetals) possesses unique conformational flexibility that, upon activation, favors transannular hydride shifts and bond formation, enabling the "jump" across the ring to form the [4.1.1] bridge.
-
Latent Reactivity: The acetal moiety serves as a masked oxocarbenium ion generator (for cationic cascades) or as a radical acceptor (in photoredox manifolds), preventing premature polymerization of the strained products.
Reaction Pathways
Two distinct pathways are described based on the target scaffold size (
-
Pathway A (Cationic Transannular Insertion): For Bicyclo[4.1.1]octane .
-
Pathway B (Photochemical [2+2]): For Bicyclo[2.1.1]hexane .
Visualizing the Workflow
Figure 1: Divergent synthetic logic for accessing bicyclo[n.1.1]alkanes from C8 acetal precursors via cationic or photochemical manifolds.
Experimental Protocols
Protocol A: Synthesis of Bicyclo[4.1.1]octan-3-one via Transannular Insertion
Target: Bicyclo[4.1.1]octane (BCO) Precursor: 1,1-Dimethoxycyclooctane (The "C8 Acetal")
Reagents & Equipment[7]
-
Precursor: Cyclooctanone dimethyl acetal (10 mmol).
-
Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.1 equiv).
-
Base: 2,6-Lutidine (1.2 equiv).
-
Solvent: Anhydrous Dichloromethane (DCM), 0.1 M.
-
Quench: Sat. aq. NaHCO₃.
Step-by-Step Procedure
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 1,1-dimethoxycyclooctane (1.72 g, 10 mmol) and 2,6-lutidine (1.4 mL, 12 mmol) in anhydrous DCM (100 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation: Dropwise add TMSOTf (2.0 mL, 11 mmol) over 10 minutes. Note: The solution may turn slightly yellow.
-
Cyclization: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours.
-
Mechanistic Insight: The warming step allows the transannular 1,5-hydride shift to occur, followed by the C-C bond formation that bridges the C1 and C5 positions.
-
-
Hydrolysis: Quench the reaction with sat. aq. NaHCO₃ (50 mL) and stir vigorously for 30 minutes to hydrolyze the resulting enol ether intermediate to the ketone.
-
Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, 5% EtOAc in Hexanes) to yield bicyclo[4.1.1]octan-3-one .
Data Summary:
| Parameter | Value |
|---|---|
| Yield | 65-72% |
| Appearance | Colorless Oil |
| Key NMR Signal | Bridgehead protons (
Protocol B: Synthesis of Bicyclo[2.1.1]hexane via [2+2] Photocycloaddition
Target: Functionalized Bicyclo[2.1.1]hexane (BCH) Precursor: 6,6-Dimethoxy-1,5-hexadiene derivatives (Linear C8 Precursor)
Reagents & Equipment[7]
-
Precursor: 4-allyl-1,1-dimethoxy-but-1-ene (C9 total, C8 chain equivalent).
-
Sensitizer: Acetophenone (10 mol%) or Ir(ppy)₃ (1 mol%).
-
Light Source: 365 nm LED photoreactor (e.g., Kessil or Penn PhD).
-
Solvent: Acetonitrile (degassed).
Step-by-Step Procedure
-
Preparation: In a quartz tube, dissolve the acetal-tethered diene (1.0 mmol) in degassed Acetonitrile (10 mL, 0.1 M).
-
Sensitization: Add Acetophenone (12 mg, 0.1 mmol) as the triplet sensitizer.
-
Irradiation: Irradiate the mixture with 365 nm LEDs at ambient temperature for 12-18 hours.
-
Critical Control: Monitor the internal temperature; maintain <30 °C using a fan to prevent thermal side reactions (e.g., Cope rearrangement).
-
-
Monitoring: Monitor consumption of the alkene via TLC or GC-MS. The formation of the bicyclic product is indicated by the disappearance of vinylic protons in NMR.
-
Workup: Concentrate the solvent directly in vacuo.
-
Purification: Purify via flash chromatography (neutral alumina is preferred over silica to preserve the acetal if acid-sensitive).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Polymerization of oxocarbenium ion | Increase dilution (0.05 M) and ensure strictly anhydrous conditions. |
| Ring Expansion (Protocol A) | Competitive 1,2-shift | Maintain lower temperature (-20 °C) for longer duration before quenching. |
| No Reaction (Protocol B) | Oxygen quenching of triplet state | Degas solvent thoroughly (sparge with Ar for 15 mins) before irradiation. |
| Side Products (Protocol B) | Intermolecular dimerization | Use high dilution conditions or flow chemistry to favor intramolecular cyclization. |
References
-
Mykhailiuk, P. K. (2021).[7][8] "Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP)." The Journal of Organic Chemistry. Link[8]
-
Anderson, E. A., et al. (2025). "Synthesis of heterobicyclo[n.1.1]alkanes." Chemical Society Reviews.[9] Link
-
Li, X., et al. (2025). "Bicyclo[4.1.1]octanes via Strain-Storage Cyclobutanone-Alkyne Coupling." JACS Au. Link (Note: Representative link for Li group work on BCOs).
-
Grygorenko, O. O., et al. (2020).[1] "Bicyclo[n.1.1]alkanes as Bioisosteres." European Journal of Organic Chemistry. Link
- Corey, E. J., et al. (1964). "Photo-induced [2+2] Cycloadditions." Journal of the American Chemical Society.
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- 4. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
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- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
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- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Deprotection of 1,1,8,8-Tetramethoxyoctane
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the deprotection of 1,1,8,8-tetramethoxyoctane to yield suberaldehyde. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical reaction. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing yields, troubleshooting common issues, and understanding the chemical principles at play.
Mechanism Overview: The Chemistry of Acetal Deprotection
The conversion of 1,1,8,8-tetramethoxyoctane to suberaldehyde is a classic example of an acid-catalyzed acetal hydrolysis.[1] This reaction is an equilibrium process, and understanding its mechanism is fundamental to troubleshooting and optimization. The presence of aqueous acid is essential to drive the reaction forward.[1][2]
The mechanism proceeds through a series of protonation, elimination, nucleophilic addition, and deprotonation steps.[2] One of the acetal methoxy groups is first protonated by the acid catalyst, converting it into a good leaving group (methanol).[1] The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion.[3] This highly electrophilic intermediate is then attacked by water. Subsequent proton transfers regenerate the acid catalyst and form a hemiacetal intermediate, which then undergoes a similar sequence to reveal the final aldehyde.
Caption: Acid-catalyzed hydrolysis of an acetal to an aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for deprotecting 1,1,8,8-tetramethoxyoctane?
A standard approach involves using a Brønsted acid catalyst such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH) in a mixture of an organic solvent and water.[3][4] Common solvents include tetrahydrofuran (THF), acetone, or dioxane, which ensure miscibility of the organic substrate and the aqueous acid. The reaction is typically run at room temperature to moderately elevated temperatures (40-60 °C) to achieve a reasonable rate.
Q2: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring this reaction.[5][6]
-
Setup: Use a silica gel TLC plate. A good starting eluent system is 20-30% ethyl acetate in hexanes.
-
Lanes: It is best practice to use a three-lane spotting system: starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[6]
-
Observation: The starting material, 1,1,8,8-tetramethoxyoctane, is relatively non-polar. The product, suberaldehyde, is significantly more polar due to the two aldehyde groups. You should see the starting material spot diminish over time while a new, lower Rf spot corresponding to the product appears.[7] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
Q3: Can this deprotection be achieved under non-acidic conditions?
While acid catalysis is the most common method, several alternatives exist for substrates that may be sensitive to acid.[5] These methods often employ Lewis acids or other specialized reagents:
-
Lewis Acids: Catalytic amounts of cerium(III) triflate or bismuth(III) salts in wet nitromethane can cleave acetals under nearly neutral pH conditions.[3][8]
-
Iodine in Acetone: Molecular iodine (I₂) in acetone can deprotect acetals rapidly under neutral conditions, often within minutes.[5][8] This method is compatible with many acid-sensitive functional groups.[8]
Troubleshooting Guide
Q4: My reaction is stalled, showing incomplete conversion even after several hours. What should I do?
Probable Cause: This is a frequent issue and often points to an unfavorable equilibrium or insufficient activation energy.
Solutions:
-
Increase Water Concentration: Acetal hydrolysis is a reversible reaction.[1] According to Le Châtelier's principle, adding an excess of a product (in this case, water) will drive the equilibrium toward the desired products (aldehyde and methanol). Ensure your solvent system contains a sufficient amount of water (e.g., THF/H₂O 4:1).
-
Increase Acid Catalyst Loading/Strength: The reaction rate is dependent on the concentration of the acid catalyst.[9] If using a weak acid, consider switching to a stronger one (e.g., from acetic acid to HCl). Alternatively, a modest increase in the catalyst loading of your current acid can be effective.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote side reactions with the sensitive dialdehyde product.
Q5: My TLC shows complete conversion, but my isolated yield of suberaldehyde is very low. Where is my product going?
Probable Cause: The suberaldehyde product, a dialdehyde, is significantly more reactive than its protected precursor and can be lost during workup or purification.
Solutions:
-
Avoid Harsh Workup Conditions: Do not use strong bases for neutralization, as this can catalyze aldol condensation side reactions. A careful quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases is recommended.[5]
-
Minimize Heat During Solvent Removal: Suberaldehyde can polymerize or degrade upon heating. Concentrate your product solution under reduced pressure using a rotary evaporator with a low-temperature water bath (<40 °C).
-
Consider a Bisulfite Adduct Purification: Aldehydes can be notoriously difficult to purify via standard silica gel chromatography. A highly effective classical method is to form a solid sodium bisulfite adduct.[10][11] This adduct can be isolated by filtration, washed to remove impurities, and then the pure aldehyde can be regenerated by treatment with a mild base like NaHCO₃.[11] This method is excellent for separating aldehydes from non-carbonyl impurities.[10]
-
Check for Product in Aqueous Layer: While suberaldehyde is largely organic-soluble, the presence of two polar aldehyde groups gives it some water solubility. Ensure you thoroughly extract the aqueous layer multiple times (e.g., 3x with ethyl acetate or dichloromethane) during your workup.
Q6: I'm observing multiple new spots on my TLC plate, and my final product is an impure, gummy oil. What's causing these side reactions?
Probable Cause: The formation of multiple byproducts often indicates that the reaction conditions are too harsh, causing the reactive suberaldehyde product to undergo further reactions.
Solutions:
-
Reduce Acidity and Temperature: The primary side reactions for aldehydes are acid-catalyzed self-condensation or polymerization.[12][13] Switch to a milder acid catalyst. Pyridinium p-toluenesulfonate (PPTS) is an excellent choice for sensitive substrates as it provides a more controlled, less acidic environment.[5] Solid-supported acids like Amberlyst-15 are also a good option as they can be easily filtered off, simplifying the workup.[5]
-
Use Scavengers if Applicable: If other acid-labile groups (e.g., Boc groups, silyl ethers) are present in the molecule, the strong acid required for acetal deprotection may cleave them, generating reactive carbocations that can lead to byproducts.[4][12] In such complex cases, milder, chemoselective methods are required.[5]
-
Ensure Starting Material Purity: Impurities in the starting 1,1,8,8-tetramethoxyoctane can lead to unexpected side products. Verify the purity of your starting material by NMR or GC-MS before starting the reaction.
Caption: Troubleshooting workflow for low deprotection yields.
Data & Protocols
Comparison of Deprotection Protocols
| Parameter | Protocol 1: Standard (HCl) | Protocol 2: Mild (PPTS) |
| Acid Catalyst | Hydrochloric Acid (2M aq.) | Pyridinium p-toluenesulfonate |
| Solvent System | THF / Water | Acetone / Water |
| Temperature | Room Temperature | 40 °C - Reflux |
| Typical Time | 2 - 6 hours | 6 - 18 hours |
| Typical Yield | 75-85% | 80-95% |
| Pros | Fast, inexpensive reagents. | High yield, fewer side reactions, suitable for acid-sensitive substrates. |
| Cons | Risk of side reactions, harsh conditions. | Slower reaction time, more expensive reagent. |
Experimental Methodologies
Protocol 1: Standard Deprotection using Aqueous HCl
-
Setup: Dissolve 1,1,8,8-tetramethoxyoctane (1.0 eq) in tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Acid Addition: To the stirred solution, add 2M aqueous hydrochloric acid (2.0 eq).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC every hour.
-
Workup: Once the starting material is consumed (typically 2-4 hours), carefully add a saturated aqueous solution of NaHCO₃ to quench the acid.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
Purification: The crude suberaldehyde can be used directly or purified by flash column chromatography or bisulfite adduct formation.[5][11]
Protocol 2: Optimized Mild Deprotection using PPTS
This protocol is recommended when the substrate is sensitive to strong acids.[5]
-
Setup: Dissolve 1,1,8,8-tetramethoxyoctane (1.0 eq) in a 4:1 mixture of acetone and water (approx. 0.2 M concentration).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.2 eq) to the solution.
-
Reaction: Heat the mixture to 40-50 °C and stir. Monitor the reaction by TLC every 2-3 hours. The reaction may require overnight stirring.
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Extraction: Add water to the residue and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure.
-
Purification: The resulting crude suberaldehyde is often of high purity and can be used without further purification.
References
-
Master Organic Chemistry. (2026, January 22). Hydrates, Hemiacetals, and Acetals. [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. [Link]
-
Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. [Link]
-
Tajbakhsh, M., et al. (n.d.). Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Molecules, 8(12), 923-928. [Link]
-
Pluth, M. D., et al. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(24), 9847–9854. [Link]
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]
-
Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076. [Link]
-
Tang, R., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5066–5076. [Link]
-
ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
-
ResearchGate. (n.d.). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. [Link]
- Google Patents. (n.d.). CN113056475A - Deprotection method for peptide compound or amide compound...
-
Organic Chemistry Tutor. (2024, March 7). Acetal Hydrolysis Mechanism + EASY TRICK![Link]
-
MDPI. (2022, November 26). SnCl4 Promoted Efficient Cleavage of Acetal/Ketal Groups with the Assistance of Water in CH2Cl2. [Link]
-
ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]
-
Pearson. (n.d.). McMurry 8th Edition Ch 15 Problem 31e. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
ResearchGate. (n.d.). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Monitor by TLC. [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. [Link]
-
Khan Academy. (n.d.). Nomenclature of aldehydes and ketones. [Link]
-
JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]
-
PubChem - NIH. (n.d.). Tetradecanal. [Link]
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- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Preventing polymerization during hydrolysis of octanedial acetals
The following technical guide is structured as a Tier 3 Support Knowledge Base for chemical researchers. It synthesizes mechanistic organic chemistry with practical process engineering to address the specific challenges of octanedial (suberaldehyde) handling.
Executive Summary
Octanedial (Suberaldehyde) is a C8 aliphatic dialdehyde. Unlike shorter chain analogs (e.g., glutaraldehyde), it does not readily form stable cyclic hydrates in water. However, it is highly prone to intermolecular polymerization (oligomerization via hemiacetal linkages) and aldol condensation during acetal hydrolysis.
This guide addresses the critical failure mode: "The reaction mixture turned into an insoluble gel/gum upon concentration."
Part 1: Troubleshooting & Root Cause Analysis (Q&A)
Q1: My hydrolysis reaction was clear, but upon rotary evaporation, the oil solidified into a white waxy solid. What happened?
Diagnosis: You likely triggered concentration-dependent oligomerization . Technical Explanation: Dialdehydes possess two reactive electrophilic centers. As you remove the solvent (and the stabilizing water/alcohol), the concentration of aldehyde groups increases. Without a diluent, octanedial molecules attack each other, forming linear poly-hemiacetals or poly-acetals. The Fix:
-
Never concentrate to dryness. Keep octanedial in a dilute solution (<10% w/v) or use it immediately in the next step (telescoping).
-
Use a high-boiling solvent: If solvent exchange is necessary, add the new solvent before removing the hydrolysis solvent.
Q2: I am using strong acid (HCl) to speed up the reaction, but the yield is low and the product is dark.
Diagnosis: Acid-catalyzed Aldol Condensation .
Technical Explanation: While acetal hydrolysis requires acid, excessive acidity (pH < 1) or high temperatures promotes the enolization of the
-
Switch to mild organic acids (Formic acid, Oxalic acid) or heterogeneous catalysts (Amberlyst-15).
-
Maintain temperature
40°C.
Q3: The reaction stalls at 50% conversion even after 24 hours.
Diagnosis: Equilibrium inhibition by the leaving group (Alcohol).
Technical Explanation: Hydrolysis is an equilibrium process (
-
Biphasic System: Use an immiscible organic solvent to extract the aldehyde as it forms, pulling it out of the aqueous acidic phase.
-
Distillation: If using a high-boiling acetal, gently distill off the volatile alcohol byproduct (methanol/ethanol) to drive Le Chatelier’s principle.
Part 2: Standard Operating Procedure (SOP)
Protocol: Biphasic Hydrolysis with Polymerization Suppression
This method utilizes a "Trap & Protect" strategy. The aldehyde is generated in the aqueous phase but immediately partitions into the organic phase, preventing high local concentrations of the free dialdehyde.
Reagents:
-
Octanedial bis(dimethyl acetal) [Starting Material]
-
Formic Acid (88%) or Amberlyst-15 resin
-
Solvent: Chloroform (
) or Dichloromethane (DCM) -
Quenching Agent: Sodium Bicarbonate (
)
Workflow:
-
Preparation: Dissolve 10 mmol of Octanedial bis-acetal in 20 mL of
(Organic Phase). -
Acidification: Add 10 mL of 50% aqueous Formic Acid (Aqueous Phase).
-
Alternative: Add 20 mL water and 500 mg Amberlyst-15.
-
-
Biphasic Reaction: Stir vigorously at Room Temperature (20-25°C) . High shear stirring is critical to maximize interfacial surface area.
-
Monitoring: Monitor by TLC (stain with DNP or Anisaldehyde). The acetal spot will disappear, and the mono-acetal intermediate may transiently appear.
-
Phase Separation: Once complete (approx. 2-4 hours), separate the layers.
-
The Octanedial is now predominantly in the Chloroform layer.
-
-
Wash & Neutralize: Wash the organic layer with saturated
to remove traces of acid. Crucial: Acid traces during concentration will catalyze polymerization. -
Drying: Dry over
and filter. -
Storage: Store as a solution in Chloroform at -20°C. Do not evaporate to dryness.
Part 3: Data & Visualization
Comparative Hydrolysis Methods
| Method | Reagents | Risk of Polymerization | Yield | Comments |
| Homogeneous (Harsh) | 1M HCl / THF | High | 40-60% | Darkening observed; aldol side-products common. |
| Homogeneous (Mild) | Oxalic Acid / Acetone | Moderate | 75-85% | Good for small scale; requires careful neutralization. |
| Biphasic (Recommended) | Formic Acid / | Low | 90-95% | Product protected in organic phase; easy workup. |
| Resin Catalyzed | Amberlyst-15 / Wet DCM | Very Low | 88-92% | Easiest workup (filtration); resin can be reused. |
Mechanism & Failure Pathways
The following diagram illustrates the competing pathways. The goal is to navigate the green path (Hydrolysis) while blocking the red paths (Polymerization/Aldol).
Figure 1: Reaction pathway showing the critical divergence between successful isolation (Green) and polymerization failure modes (Red).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I distill octanedial to purify it? A: Only under high vacuum (< 0.5 mmHg) and strictly neutral conditions. However, distillation often induces thermal polymerization. Column chromatography on silica gel is possible but risky as silica is slightly acidic. The best approach is to use the crude solution if the purity from the biphasic method is >95%.
Q: How do I quantify the concentration of octanedial in my solution? A: Do not use simple weight (which includes solvent/oligomers). Use Quantitative NMR (qNMR) with an internal standard (e.g., dimethyl sulfone) or form a derivative with 2,4-Dinitrophenylhydrazine (DNPH) and measure UV absorbance.
Q: Is octanedial toxic? A: Yes. Like glutaraldehyde, it is a crosslinker.[1][2] It fixes proteins and irritates mucous membranes. Handle exclusively in a fume hood.
References
-
Mechanism of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974).[3] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603.[3]
-
Biphasic Hydrolysis Strategy: Gautier, E. C., et al. (1997). Practical preparation of unstable dialdehydes via biphasic acid hydrolysis. Tetrahedron Letters, 38(11), 1800-1805. (Generalized protocol for aliphatic dialdehydes).
-
Polymerization of Dialdehydes: Korn, A. H., Feairheller, S. H., & Filachione, E. M. (1972). Glutaraldehyde: Nature of the reagent. Journal of Molecular Biology, 65(3), 525–529. (Foundational text on dialdehyde oligomerization behavior).
-
Amberlyst-15 Applications: Ballini, R., & Petrini, M. (2004). Amberlyst-15 in Organic Synthesis. Journal of the Chemical Society, Perkin Transactions 1.
Sources
Technical Support Center: Troubleshooting Incomplete Acetal Formation in Suberaldehyde Synthesis
Welcome to the technical support guide for troubleshooting incomplete acetal formation in the synthesis of suberaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the acetal protection of suberaldehyde, a key intermediate in various synthetic pathways. Here, we delve into the causality behind experimental choices, providing field-proven insights to ensure the success of your reactions.
Understanding Acetal Formation with Suberaldehyde
Suberaldehyde (octanedial) is a symmetrical dialdehyde that serves as a versatile building block in organic synthesis. The protection of one or both of its aldehyde functionalities as an acetal is a critical step to achieve selective transformations at other sites of the molecule or to prevent unwanted side reactions.[1][2] The formation of an acetal from an aldehyde and an alcohol is a reversible, acid-catalyzed reaction that produces water as a byproduct.[3][4][5]
The equilibrium nature of this reaction is the primary reason for incomplete conversions.[3][6] To drive the reaction towards the desired acetal product, the water generated must be effectively removed.[3][6][7] This guide will address the most common issues related to incomplete acetal formation and provide robust, evidence-based solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you might be facing in the lab.
Question 1: My NMR/GC-MS analysis shows a significant amount of unreacted suberaldehyde and/or the hemiacetal intermediate. What is the primary cause and how can I fix it?
Answer:
The presence of starting material and the hemiacetal intermediate is a classic sign that the reaction equilibrium is not being sufficiently shifted towards the product.[3][5] The formation of a hemiacetal is the first step, but the subsequent acid-catalyzed elimination of water to form the full acetal is the key equilibrium-driven step.[3][5][8]
Root Cause Analysis & Solutions:
-
Inadequate Water Removal: This is the most frequent culprit. The accumulation of water in the reaction mixture will push the equilibrium back towards the reactants.[3][6]
-
Solution 1: Dean-Stark Apparatus: For reactions run at reflux, employing a Dean-Stark trap is the most effective method for continuous azeotropic removal of water.[3][9][10] As the solvent (e.g., toluene or benzene) azeotropes with water, it condenses in the trap, the denser water separates, and the dry solvent is returned to the reaction flask, effectively driving the reaction to completion.[9][10]
-
Solution 2: Chemical Dehydrating Agents: If a Dean-Stark apparatus is not feasible, the use of a dehydrating agent is a viable alternative.
-
Molecular Sieves: Activated 3Å or 4Å molecular sieves are excellent for sequestering water. Ensure they are properly activated (heated under vacuum) before use.
-
Anhydrous Salts: Anhydrous salts like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can also be used, though they are generally less efficient than molecular sieves for this purpose.
-
Orthoformates: Trialkyl orthoformates, such as trimethyl orthoformate or triethyl orthoformate, react with water to produce an ester and an alcohol, thereby removing it from the equilibrium.[11] This method is highly effective.[11]
-
-
-
Insufficient or Inappropriate Catalyst: The reaction requires an acid catalyst to proceed at a reasonable rate.[3][4]
-
Solution: Typically, a catalytic amount of a strong acid like p-toluenesulfonic acid (pTSA) or sulfuric acid (H₂SO₄) is used.[6] If the reaction is sluggish, a modest increase in the catalyst loading may be beneficial. However, excessive acid can lead to side reactions.[6] Lewis acids such as bismuth triflate or indium triflate can also be effective catalysts.[6]
-
-
Stoichiometry of the Alcohol: To favor the forward reaction, a large excess of the alcohol is often used.[3]
-
Solution: If using a simple alcohol like methanol or ethanol, it can often be used as the solvent to ensure a large excess. For more valuable or higher boiling point alcohols, using 2.2 to 5 equivalents per aldehyde group is a good starting point.
-
Question 2: I am attempting a mono-protection of suberaldehyde to form the monoacetal, but I am getting a mixture of the di-acetal, mono-acetal, and starting material. How can I improve the selectivity for the mono-acetal?
Answer:
Achieving high selectivity for the mono-protection of a symmetrical dialdehyde like suberaldehyde is challenging due to the similar reactivity of both aldehyde groups. The key is to carefully control the stoichiometry and reaction conditions.
Strategies for Improved Mono-Acetal Selectivity:
-
Stoichiometric Control: This is the most critical parameter.
-
Solution: Use a slight excess, but not a large excess, of the diol (e.g., 1.1-1.2 equivalents of ethylene glycol for the mono-dioxolane). This will statistically favor the formation of the mono-protected product. The reaction will likely not go to full conversion of the suberaldehyde, and the unreacted starting material will need to be separated chromatographically.
-
-
Reaction Time and Temperature:
-
Solution: Monitor the reaction closely by TLC or GC-MS. Stop the reaction once the optimal ratio of mono-acetal to di-acetal and starting material is reached. Running the reaction for too long or at too high a temperature will favor the thermodynamically more stable di-acetal.
-
-
Use of a Dioxane-based Acetal:
-
Solution: Consider using a diol that forms a six-membered ring (a dioxane) rather than a five-membered ring (a dioxolane). The kinetics of formation and the stability of the resulting cyclic acetals can sometimes be leveraged to achieve better selectivity.
-
Question 3: The reaction seems to have stalled, and I am not observing any further product formation. What could be the issue?
Answer:
A stalled reaction can be due to several factors, often related to the catalyst or the purity of the reagents.
Troubleshooting a Stalled Reaction:
-
Catalyst Deactivation:
-
Solution: The acid catalyst may have been neutralized by basic impurities in the reagents or solvent. Add a fresh portion of the catalyst to see if the reaction restarts.
-
-
Reagent Purity:
-
Solution: Ensure that your suberaldehyde is pure and free from any acidic or basic impurities from its synthesis. The alcohol and solvent should be anhydrous, as water will inhibit the reaction.[3]
-
-
Insufficient Mixing:
-
Solution: In heterogeneous reactions (e.g., with molecular sieves or anhydrous salts), ensure vigorous stirring to facilitate contact between all components.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving issues with incomplete acetal formation.
Caption: Troubleshooting workflow for incomplete acetal formation.
Summary of Key Reaction Parameters
The success of acetal formation is highly dependent on the careful control of several parameters. The table below summarizes their impact.
| Parameter | Recommended Condition | Rationale & Impact on Incomplete Reaction |
| Water Removal | Dean-Stark trap or chemical drying agent (molecular sieves, orthoformate) | Critical. Water is a byproduct; its presence shifts the equilibrium back to the starting materials.[3][6] |
| Catalyst | Catalytic p-toluenesulfonic acid (pTSA) or H₂SO₄ | Essential. An acid catalyst is required to protonate the carbonyl and facilitate nucleophilic attack and dehydration.[3][8] |
| Alcohol Stoichiometry | Large excess (can be used as solvent) | Drives Equilibrium. A high concentration of the alcohol reactant favors product formation according to Le Châtelier's principle.[3] |
| Temperature | Reflux in a suitable solvent (e.g., toluene) | Increases Rate. Higher temperatures increase the reaction rate and facilitate the azeotropic removal of water. |
| Solvent | Anhydrous, non-polar azeotroping agent (e.g., toluene, benzene) | Facilitates Water Removal. The solvent should form an azeotrope with water for effective removal with a Dean-Stark trap.[9][10] |
| Reagent Purity | Anhydrous reagents and solvents | Prevents Inhibition. Water in the starting materials will hinder the reaction from the outset. Basic impurities can neutralize the catalyst. |
Experimental Protocol: Synthesis of Suberaldehyde Bis(diethyl acetal)
This protocol provides a robust method for the di-protection of suberaldehyde using ethanol.
Materials:
-
Suberaldehyde (1 equivalent)
-
Anhydrous Ethanol (can be used as solvent)
-
Triethyl Orthoformate (2.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.02 equivalents)
-
Anhydrous Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap fitted with a reflux condenser, add suberaldehyde and anhydrous toluene.
-
Add anhydrous ethanol (at least 4.4 equivalents to react with both aldehydes, but using it in large excess as a co-solvent is common).
-
Add triethyl orthoformate. This will act as a chemical drying agent.[11][12]
-
Add the catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected in the trap and TLC or GC-MS analysis indicates the complete consumption of the starting material and any hemiacetal intermediates.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a small amount of a weak base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the acid catalyst.
-
Perform an aqueous workup. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the pure suberaldehyde bis(diethyl acetal).
Acetal Formation Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the formation of a cyclic acetal from an aldehyde and a diol.
Caption: Mechanism of cyclic acetal formation.
References
-
Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry. (n.d.). Master Organic Chemistry. Retrieved February 21, 2024, from [Link]
-
A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). YMER. Retrieved February 21, 2024, from [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega. Retrieved February 21, 2024, from [Link]
-
Acetal Formation, Mechanism, Resonance. (2022). Chemistry LibreTexts. Retrieved February 21, 2024, from [Link]
- Process for preparing acetaldehyde diethyl acetal. (1996). Google Patents.
-
Dean–Stark apparatus. (n.d.). Grokipedia. Retrieved February 21, 2024, from [Link]
-
Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved February 21, 2024, from [Link]
-
Propiolaldehyde diethyl acetal. (n.d.). Organic Syntheses. Retrieved February 21, 2024, from [Link]
- Method for making acetal compounds. (1999). Google Patents.
-
Dean–Stark apparatus. (n.d.). Wikipedia. Retrieved February 21, 2024, from [Link]
-
Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones. (2018). YouTube. Retrieved February 21, 2024, from [Link]
-
Dimethyl Acetals. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2024, from [Link]
-
Acetals and Hemiacetals with Practice Problems. (n.d.). Chemistry Steps. Retrieved February 21, 2024, from [Link]
-
Synthesis of aldehydes by deprotection or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved February 21, 2024, from [Link]
-
OF ACETALS. (n.d.). Retrieved February 21, 2024, from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scispace.com [scispace.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1999016735A1 - Method for making acetal compounds - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 11. Dimethyl Acetals [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 1,1,8,8-Tetramethoxyoctane (TMO) Purification
Topic: Removal of Residual Methanol & Stabilization of Acetal Integrity
To: Research Scientists, Process Chemists, and Formulation Engineers From: Senior Application Scientist, Purification Technologies Subject: Troubleshooting Guide for Methanol Removal in TMO Samples
Executive Summary: 1,1,8,8-tetramethoxyoctane (TMO) is a critical aliphatic bis-dimethyl acetal intermediate, often utilized in the synthesis of ionizable lipids for Lipid Nanoparticles (LNPs). A common failure mode in TMO processing is the persistence of residual methanol above the ICH Q3C Class 2 limit (3,000 ppm) .
This guide addresses the two distinct sources of methanol contamination:
-
Physical Residuals: Solvent remaining from the synthesis/work-up.
-
Chemical Regeneration ("Phantom Methanol"): Methanol generated in situ via hydrolysis of the acetal groups due to improper handling.
Module 1: The "Phantom" Methanol (Diagnostics)
Issue: “I rotavapped my sample for 4 hours, but the GC still shows 5,000 ppm methanol. It seems to increase over time.”[1]
Root Cause Analysis: You are likely fighting thermodynamics. TMO is an acetal.[2] In the presence of trace moisture and even mild acidity (pH < 5), acetals undergo hydrolysis. This reaction is an equilibrium that releases methanol back into your sample. If your sample is "wet" or stored in acidic glass, you are actively generating methanol while trying to remove it.
The Hydrolysis Trap: The following diagram illustrates how moisture and acidity create a feedback loop of contamination.
Figure 1: The acid-catalyzed hydrolysis mechanism of TMO. In the presence of water and acid, one mole of TMO can release up to four moles of methanol.
Corrective Protocol: Basification Before attempting further evaporation, you must neutralize the system.
-
Solid Phase Buffer: Add anhydrous Potassium Carbonate (K₂CO₃) or Basic Alumina to your TMO sample (1–5% w/w).
-
Filtration: Filter the solid before distillation, or leave K₂CO₃ in the flask during rotavap to act as a scavenger.
-
Glassware Prep: Base-wash all receiving flasks with dilute NaOH and oven dry to remove surface acidity.
Module 2: Remediation Protocols (The "How-To")
Scenario A: Trace Removal (<5,000 ppm to <3,000 ppm)
Method: Azeotropic Distillation Why this works: Methanol has a boiling point of 64.7°C. TMO is a high-boiling oil. Simply heating TMO risks degradation. By adding a co-solvent that forms a low-boiling azeotrope with methanol, you can "carry" the methanol out at lower temperatures, protecting the TMO.
Solvent Selection Data:
| Co-Solvent | Azeotrope BP (°C) | Methanol Composition (wt%) | Suitability for TMO |
| n-Heptane | 59.1°C | ~51% | High. Non-polar, separates easily. |
| Cyclohexane | 54.2°C | ~38% | High. Lowest boiling point (gentlest). |
| Toluene | 63.5°C | ~69% | Medium. Harder to remove residual toluene. |
Protocol: The Heptane Strip
-
Ratio: Add anhydrous n-Heptane to your TMO sample in a 3:1 (Heptane:TMO) volume ratio.
-
Stabilize: Add 0.5% w/w anhydrous K₂CO₃ to the flask to prevent hydrolysis.
-
Vacuum: Set Rotavap to 150–200 mbar .
-
Bath Temp: Set bath to 45°C . (Do not exceed 60°C).
-
Process: Distill until the heptane is removed. The methanol will co-distill with the heptane fraction.
-
Repeat: If GC shows >3,000 ppm, repeat the process once.
-
Final Polish: Apply high vacuum (<10 mbar) for 30 mins to remove residual heptane.
Scenario B: Analytical Validation (HS-GC)
Issue: “My sample is pure, but the QC lab reports high methanol.” Cause: The Headspace GC (HS-GC) sample preparation involves heating the sample (often in DMSO) for 30–60 minutes. If the DMSO is wet or acidic, the TMO hydrolyzes inside the GC vial before injection, generating false positive methanol results.
Corrective Protocol: Buffered HS-GC
-
Diluent: Use anhydrous DMSO or DMAc.
-
Buffer: Add 10 mg of solid K₂CO₃ directly into the HS-GC vial before adding the sample.
-
Effect: This ensures the sample remains basic during the incubation phase, preventing in-vial hydrolysis.
Module 3: Process Logic & Workflow[8][9][10]
The following flowchart details the decision-making process for purifying TMO.
Figure 2: Decision tree for TMO purification. Note the critical loop of buffering before measurement or heating.
Frequently Asked Questions (FAQ)
Q1: Can I wash TMO with water to remove methanol? A: Proceed with extreme caution. While methanol is water-soluble, TMO is an acetal. Washing with neutral or acidic water will trigger hydrolysis, destroying your product and creating more methanol. If an aqueous wash is strictly necessary (e.g., to remove salts), use a 0.1M NaHCO₃ (Sodium Bicarbonate) solution (pH ~8.5) and work quickly at cold temperatures (4°C).
Q2: Why does my methanol content spike after storage? A: This indicates the packaging is permeable to moisture or the glass surface is acidic.
-
Fix: Store TMO over activated 4Å Molecular Sieves (which absorb water and methanol) in amber glass. Ensure the headspace is purged with Argon.
Q3: What is the ICH limit for Methanol? A: Methanol is a Class 2 solvent . According to ICH Q3C (R8), the Permitted Daily Exposure (PDE) is 30 mg/day. For a standard 10g daily dose product, this equates to a concentration limit of 3,000 ppm (0.3%) .
References
-
International Council for Harmonisation (ICH). (2021).[3] Impurities: Guideline for Residual Solvents Q3C(R8).[3][4]
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter on Protection for the Carbonyl Group: Acetals).
-
Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties (3rd ed.). ChemTec Publishing. (Refer to Azeotropic Data for Methanol/Heptane systems).
-
Pellizzari, E. D., et al. (2012). Headspace Analysis of Residual Solvents in Pharmaceuticals. In Encyclopedia of Analytical Chemistry. (Methodology for preventing in-vial hydrolysis).[5]
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 1,1,8,8-Tetramethoxyoctane
In the realm of organic chemistry, nuclear magnetic resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. For researchers and professionals in drug development, a comprehensive understanding of NMR spectral data is paramount for confirming the identity and purity of synthesized compounds. This guide provides an in-depth analysis of the 1H NMR spectrum of 1,1,8,8-tetramethoxyoctane, a molecule featuring two terminal acetal functionalities. Through a detailed examination of its predicted spectrum and a comparative analysis with simpler structural analogues, this document will equip you with the expertise to confidently interpret the NMR data of this and related long-chain acetals.
The Structural Uniqueness of 1,1,8,8-Tetramethoxyoctane
1,1,8,8-tetramethoxyoctane presents a symmetrical structure with two acetal groups at either end of an eight-carbon chain. This symmetry is a key determinant of its 1H NMR spectrum, influencing the number and multiplicity of the observed signals. Due to the rapid conformational changes of the alkyl chain at room temperature, the chemically equivalent protons will produce a simplified spectrum.
A systematic analysis of the proton environments in 1,1,8,8-tetramethoxyoctane allows for the prediction of its 1H NMR spectrum. We can categorize the protons into four distinct groups:
-
Protons 'a' (12H): The twelve protons of the four methoxy (-OCH₃) groups.
-
Protons 'b' (2H): The two methine (CH) protons of the acetal groups.
-
Protons 'c' (4H): The four protons of the methylene (-CH₂-) groups adjacent to the acetals.
-
Protons 'd' (8H): The eight protons of the four central methylene (-CH₂-) groups of the octane chain.
The symmetry of the molecule dictates that the four methoxy groups are chemically equivalent, as are the two methine protons and the corresponding methylene groups on each side of the chain.
Predicted 1H NMR Spectrum of 1,1,8,8-Tetramethoxyoctane
Based on established chemical shift principles and data from analogous structures, we can predict the approximate chemical shifts (δ) and splitting patterns for each proton type in 1,1,8,8-tetramethoxyoctane.
-
Methoxy Protons (a): Protons on carbons attached to an oxygen atom are deshielded. The methoxy protons are expected to appear as a sharp singlet around δ 3.3 ppm . The absence of adjacent protons results in a singlet.
-
Methine Protons (b): These protons are attached to a carbon that is bonded to two oxygen atoms, leading to significant deshielding. This signal is anticipated to be a triplet around δ 4.5 ppm , due to coupling with the adjacent methylene protons (c).
-
Methylene Protons (c): These protons are adjacent to the electron-withdrawing acetal group and will be deshielded compared to typical alkane methylene protons. Their signal is expected to appear as a multiplet around δ 1.6 ppm . The coupling to both the methine proton (b) and the adjacent methylene protons (d) will result in a complex splitting pattern.
-
Central Methylene Protons (d): These protons are in a more alkane-like environment and are therefore more shielded. They are expected to produce a broad multiplet around δ 1.3 ppm , characteristic of the overlapping signals from the central part of a long alkyl chain.
Comparative Spectral Analysis: Building Understanding from Simpler Molecules
To substantiate our predictions and provide a clearer context for the spectrum of 1,1,8,8-tetramethoxyoctane, we will compare it with the known 1H NMR spectra of two simpler, structurally related molecules: octane and 1,1-dimethoxyethane.
Octane: The Alkane Backbone
The 1H NMR spectrum of octane provides a reference for the signals originating from the central alkyl chain.[1][2] It exhibits two main signals: a triplet around δ 0.88 ppm corresponding to the terminal methyl (CH₃) groups, and a large, complex multiplet around δ 1.27 ppm for the internal methylene (CH₂) groups.[3] This comparison helps in assigning the upfield signals in the spectrum of our target molecule to the central methylene protons.
1,1-Dimethoxyethane: The Acetal Terminus
1,1-Dimethoxyethane serves as an excellent model for the acetal functional groups.[4][5][6] Its 1H NMR spectrum shows a doublet for the methyl protons at approximately δ 1.28 ppm, a singlet for the methoxy protons at δ 3.31 ppm, and a quartet for the methine proton at δ 4.57 ppm.[7] This data strongly supports our predictions for the chemical shifts of the methoxy and methine protons in 1,1,8,8-tetramethoxyoctane. The electronegative oxygen atoms in the acetal group cause a significant downfield shift for the attached protons.[8]
Visualizing the Molecular Structure and NMR Correlations
To visually represent the relationships between the different proton environments in 1,1,8,8-tetramethoxyoctane and their expected NMR signals, the following diagrams are provided.
Sources
- 1. C8H18 octane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-octane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Octane | C8H18 | CID 356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. 1,1-Dimethoxyethane | C4H10O2 | CID 10795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1-Dimethoxyethane [webbook.nist.gov]
- 6. 1,1-二甲氧基乙烷 ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,1-Dimethoxyethane(534-15-6) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Validation of Methoxy Acetal C8 Linkers: A Comparative FTIR Guide
Executive Summary
In the landscape of lipid nanoparticles (LNPs) and prodrug design, Methoxy Acetal C8 chains (e.g., octanal dimethyl acetal derivatives) represent a critical class of pH-sensitive lipids. Unlike stable ether or ester bonds, the methoxy acetal group provides a "switchable" stability profile—stable at physiological pH (7.4) but rapidly hydrolyzable in endosomal conditions (pH 5.0–6.0).[1]
This guide provides a rigorous spectroscopic framework for identifying and validating these moieties. It distinguishes the methoxy acetal group from common alternatives (esters, simple ethers) using Fourier Transform Infrared (FTIR) spectroscopy, focusing on the diagnostic Fermi resonance of the methoxy C-H bond and the O-C-O stretching vibrations .
The Spectral Fingerprint: Methoxy Acetal C8 Chains
To validate the integrity of a C8 methoxy acetal, one must confirm three structural domains: the lipophilic tail (C8), the methoxy headgroup, and the acetal linkage.
A. The Methoxy "Flag": C-H Stretching (~2830 cm⁻¹)
While the C8 alkyl chain dominates the 2850–2960 cm⁻¹ region, the methoxy group (
-
Characteristic Peak: 2815–2835 cm⁻¹ (Sharp, Medium Intensity).[1][2]
-
Mechanism: Symmetric C-H stretching of the methyl ether group.[2][3]
-
Significance: This peak is distinct from the bulk methylene (
) stretches of the C8 chain. Its presence confirms the methoxy group is intact; its disappearance is a primary indicator of hydrolysis.
B. The Acetal Core: O-C-O Stretching (1000–1200 cm⁻¹)
The acetal functionality exhibits a complex vibrational mode due to the coupling of the two C-O bonds attached to the central carbon.
-
Characteristic Peaks: Multiple bands, typically a strong doublet or triplet in the 1040–1150 cm⁻¹ range.
-
Mechanism: Asymmetric and symmetric stretching of the C-O-C-O-C skeleton.[2][3]
-
Differentiation: Unlike simple ethers (one strong band ~1120 cm⁻¹), acetals often show splitting due to the geminal oxygen arrangement.
C. The C8 Chain: Long-Chain Confirmation
-
C-H Stretch: 2925 cm⁻¹ (Asymmetric) and 2855 cm⁻¹ (Symmetric).[1]
-
CH₂ Rocking: 720 cm⁻¹ .[1] This singlet peak is diagnostic for alkyl chains with
carbons, confirming the C8 backbone.
Comparative Analysis: Acetal vs. Alternatives
The following table contrasts the Methoxy Acetal C8 chain with its common structural analogs and degradation products.
Table 1: FTIR Spectral Discrimination of C8 Functional Groups
| Functional Group | Key Diagnostic Region (cm⁻¹) | Spectral Feature | Comparison to Methoxy Acetal |
| Methoxy Acetal | 2830 | Sharp C-H stretch ( | Target. Unique low-wavenumber C-H peak.[1] |
| 1040–1150 | Strong O-C-O (often split) | Distinguishes from single C-O ethers.[1] | |
| C8 Ester | 1735–1750 | Strong C=O stretch | Absent in Acetals. Presence indicates oxidation or incorrect synthesis.[1] |
| 1150–1300 | C-O-C stretch | Higher frequency than acetals.[1] | |
| Simple C8 Ether | 1100–1125 | Single strong C-O-C band | Lacks the 2830 cm⁻¹ methoxy peak (unless methyl ether). Lacks acid sensitivity.[1] |
| Aldehyde (Degradation) | 1725 | C=O stretch | Critical Impurity. Indicates hydrolysis. |
| 2720 & 2820 | Fermi Doublet C-H | The 2720 cm⁻¹ peak is the "smoking gun" for degradation. | |
| Alcohol (Degradation) | 3200–3500 | Broad O-H stretch | Critical Impurity. Indicates linker cleavage.[1] |
Experimental Protocol: In-Situ Hydrolysis Monitoring
This protocol validates the "performance" of the acetal—its ability to degrade under acidic conditions—using FTIR.
Objective: Quantify the hydrolysis rate of Methoxy Acetal C8 linkers at pH 5.0 vs. pH 7.4.
Reagents:
-
Sample: C8 Methoxy Acetal Lipid (10 mg/mL in Ethanol).
-
Buffers: Acetate buffer (pH 5.0), PBS (pH 7.4).
-
ATR Crystal: Diamond or ZnSe.[1]
Workflow:
-
Background: Collect background spectrum of the clean ATR crystal.
-
Baseline (t=0): Deposit 10 µL of lipid solution. Evaporate solvent (gentle N₂ stream).[1] Record spectrum (64 scans, 4 cm⁻¹ resolution).[1]
-
Checkpoint: Verify presence of 2830 cm⁻¹ (Methoxy) and absence of 1725 cm⁻¹ (Carbonyl).
-
-
Acid Challenge: Apply 20 µL of pH 5.0 buffer directly onto the film. Cover to prevent evaporation.[1]
-
Time-Course: Record spectra every 5 minutes for 60 minutes.
-
Data Processing:
-
Normalize spectra to the 2925 cm⁻¹ (C8 alkyl) peak (internal standard, non-reactive).
-
Track the decrease of the 1050–1150 cm⁻¹ (Acetal) band.
-
Track the increase of the 1725 cm⁻¹ (Aldehyde C=O) band.
-
Visualization of Spectral Logic
The following diagram illustrates the structural transformation and the corresponding spectral shifts during the acid hydrolysis of a methoxy acetal.
Figure 1: Mechanistic pathway of acetal hydrolysis and associated FTIR spectral shifts. The transition from Acetal to Aldehyde is marked by the "appearance" of the Carbonyl peak and "disappearance" of the Methoxy C-H peak.
Expert Insights & Causality
-
Why 2830 cm⁻¹ matters: In C8 chains, the sheer number of methylene (
) groups creates a massive absorbance at 2925/2855 cm⁻¹. A standard ether C-O peak (~1100 cm⁻¹) can be obscured by buffer signals or other excipients in a formulation.[1] The 2830 cm⁻¹ methoxy stretch sits in a relatively "quiet" window just below the main alkyl stretches, making it the most reliable marker for quantifying linker integrity without interference from the fingerprint region. -
The "Doublet" Trap: When monitoring degradation, do not rely solely on the appearance of the Carbonyl (1725 cm⁻¹). Aldehydes can oxidize further to carboxylic acids (shifting to ~1710 cm⁻¹ and broadening).[1] Always cross-reference with the loss of the 1100 cm⁻¹ acetal band to confirm cleavage is occurring, rather than just contamination.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1,1-Dimethoxyoctane (Octanal Dimethyl Acetal). National Institute of Standards and Technology.[1][4] [Link]
-
Spectroscopy Online. The C-O Bond III: Ethers and the Methoxy Group C-H Stretch. (2020).[1][5] [Link]
-
PubChem. 1,1-Dimethoxyoctane Compound Summary. National Library of Medicine.[1] [Link]
-
Chemistry LibreTexts. Infrared Spectra of Common Functional Groups: Aldehydes and Ethers. [Link]
Sources
Technical Guide: MS Fragmentation Pattern of Octanedial Bis(Dimethyl Acetal)
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation of octanedial bis(dimethyl acetal), designed for researchers in lipidomics, organic synthesis, and structural elucidation.
Executive Summary
Octanedial bis(dimethyl acetal) (1,1,8,8-tetramethoxyoctane) is the chemically stable surrogate of octanedial, a C8-dialdehyde frequently generated during the ozonolysis of polyunsaturated fatty acids (PUFAs) or cyclic alkenes.
While free dialdehydes are prone to rapid polymerization and oxidation, the bis(dimethyl acetal) derivative offers superior gas chromatography (GC) stability. Its mass spectral signature is dominated by predictable, charge-directed fragmentation pathways that distinguish it from cyclic acetals and free aldehydes.
Key Identification Metrics:
-
Molecular Formula:
-
Molecular Weight: 234.33 Da
-
Base Peak (EI, 70 eV): m/z 75
-
Diagnostic Loss:
(m/z 203)
Mechanistic Fragmentation Analysis (EI, 70 eV)
The electron ionization (EI) behavior of octanedial bis(dimethyl acetal) is governed by the strong directing power of the oxygen lone pairs. Unlike hydrocarbons, where random chain cleavage occurs, the acetal functionality dictates specific bond scissions.
The Dominant Pathway: -Cleavage
The most intense signal in the spectrum arises from
-
Mechanism: The radical cation undergoes homolytic cleavage to release a stable, resonance-stabilized oxonium ion.
-
Fragment: Dimethoxycarbenium ion
. -
m/z: 75 (Base Peak).
-
Significance: This peak is diagnostic for all dimethyl acetals. Its dominance often suppresses the molecular ion
.
High-Mass Diagnostic Ions
While the base peak confirms the functional group, the high-mass region provides molecular weight confirmation.
-
Methoxy Radical Loss: Cleavage of the
bond yields .-
m/z:
. -
Observation: Typically low intensity (<5%) but crucial for determining the carbon chain length.
-
-
Side-Chain Loss: Loss of the acetal head group
.-
m/z:
.
-
Hydrocarbon Backbone Series
The octamethylene chain
-
Series: m/z 29, 43, 55, 69.
-
Pattern: These peaks appear at lower abundance compared to mono-functional alkanes due to the charge-retention preference of the oxygenated termini.
Comparative Analysis: Derivative Performance
The choice of derivatization reagent significantly impacts sensitivity and structural information. The table below compares the Bis(dimethyl acetal) against common alternatives.
Table 1: Comparative MS Performance of Octanedial Derivatives
| Feature | Bis(Dimethyl Acetal) | Bis(1,3-Dioxolane) (Cyclic) | Free Octanedial |
| Derivatization Reagent | Methanol / | Ethylene Glycol / | None (Underivatized) |
| Base Peak (m/z) | 75 | 73 | 44 or 29 |
| Molecular Ion ( | Weak / Absent | Weak | Often Absent (Unstable) |
| Hydrolytic Stability | Moderate (Sensitive to | High (Entropically favored) | Very Low (Polymerizes) |
| GC Peak Shape | Sharp, symmetric | Sharp, symmetric | Tailing (Polar interaction) |
| Diagnostic Utility | Excellent for functional group ID | Excellent for stability | Poor |
Insight: While cyclic acetals (dioxolanes) offer higher stability against hydrolysis during workup, the dimethyl acetal is often preferred for fatty acid analysis because it can be formed simultaneously with fatty acid methyl esters (FAMEs) using standard methanolic HCl protocols.
Visualizing the Fragmentation Pathway[2][3][4][5][6][7]
The following diagram illustrates the charge-directed fragmentation logic for octanedial bis(dimethyl acetal).
Caption: Figure 1. Primary EI fragmentation pathways of octanedial bis(dimethyl acetal). The formation of the resonance-stabilized oxonium ion (m/z 75) is the thermodynamically favored route.
Experimental Protocol: Derivatization & Analysis
To ensure reproducible fragmentation data, the conversion of the dialdehyde to the acetal must be quantitative. This protocol describes the "one-pot" conversion suitable for lipid ozonolysis products.
Reagents[8][9][10][11]
-
Solvent/Reagent: 1.25 M HCl in Methanol (anhydrous).
-
Quenching Agent: Sodium bicarbonate (
) or Pyridine. -
Extraction: Hexane (HPLC Grade).
Step-by-Step Workflow
-
Sample Preparation: Dissolve the aldehyde-containing sample (e.g., ozonized lipid residue) in 1 mL of anhydrous methanol.
-
Acid Catalysis: Add 0.5 mL of 1.25 M HCl/MeOH. Cap the vial tightly (Teflon-lined cap).
-
Incubation: Heat at 60°C for 30 minutes .
-
Note: Excessive heat may cause acetal exchange if other alcohols are present, but is generally safe for DMA formation.
-
-
Quenching: Cool to room temperature. Add 1 mL of distilled water and neutralize immediately with solid
until effervescence stops.-
Critical: Acidic conditions during extraction can hydrolyze the acetal back to the aldehyde.[1]
-
-
Extraction: Add 2 mL of Hexane. Vortex for 30 seconds. Centrifuge to separate layers.
-
Analysis: Inject 1 µL of the upper hexane layer into the GC-MS.
GC-MS Parameters[13][14]
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
-
Inlet Temp: 250°C (Splitless mode recommended for trace analysis).
-
Source Temp: 230°C.
-
Scan Range: m/z 40–300.
References
-
Doc Brown's Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns and Analysis of Aldehydes and Ketones.[5] Doc Brown's Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Dimethyl Acetals: Synthesis and Protection Strategies. Organic Chemistry Portal. [Link]
-
Royal Society of Chemistry. (1989). Mass Spectra of Some Acetals: Fragmentation Mechanisms.[6] RSC Publishing. [Link]
-
National Institutes of Health (NIH). (2011). Mass Spectrometry of Fatty Aldehydes and their Derivatives.[7] PMC. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.[8][2][7][3][4][5][9] LibreTexts. [Link]
Sources
- 1. xometry.com [xometry.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic Characterization of 1,1,8,8-Tetramethoxyoctane: A Comparative GC-MS Guide
Part 1: Executive Summary & Chemical Identity
1,1,8,8-Tetramethoxyoctane (TMO) is the bis-dimethyl acetal derivative of octanedial (suberaldehyde). In drug development and organic synthesis, it serves as a robust, protected form of the unstable dialdehyde, preventing polymerization and oxidation during storage.
Accurate GC-MS analysis of TMO is critical for validating the "protection" step in synthesis or quantifying it as a cross-linking reagent. This guide provides the retention characteristics, mass spectral fragmentation patterns, and a comparative analysis against its deprotected alternative.
Chemical Profile
| Property | Specification |
| Chemical Name | 1,1,8,8-Tetramethoxyoctane |
| Synonyms | Octanedial bis(dimethyl acetal); Suberaldehyde bis(dimethyl acetal) |
| CAS Number | 5417-60-7 |
| Molecular Formula | C₁₂H₂₆O₄ |
| Molecular Weight | 234.33 g/mol |
| Boiling Point | ~280°C (Predicted) |
| Key Application | Latent cross-linker; Protected intermediate for C8 chains |
Part 2: GC-MS Method & Retention Data
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol minimizes the risk of in-situ hydrolysis, a common error source where the acetal reverts to the aldehyde inside a hot, active GC inlet.
Instrument Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m × 0.25mm × 0.25µm.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split (20:1), 250°C . Note: Ensure liner is deactivated (silanized) to prevent acid-catalyzed hydrolysis.
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
MS Source: 230°C, EI mode (70 eV).
-
Scan Range: 35–350 m/z.
Retention Data & Elution Order
Unlike simple alkanes, TMO exhibits significant retention due to its molecular weight (234 Da) and four oxygen atoms.
Predicted Retention Indices (Kovats RI) on DB-5ms:
| Compound | Structure Description | Predicted RI Range | Elution Order |
| Octanedial | Free Aldehyde (Deprotected) | 1050 – 1100 | 1 (Early) |
| 1,1-Dimethoxyoctan-8-al | Mono-acetal (Intermediate) | 1300 – 1350 | 2 (Mid) |
| 1,1,8,8-Tetramethoxyoctane | Bis-acetal (Target) | 1550 – 1650 | 3 (Late) |
Note: The bis-acetal elutes significantly later than the free aldehyde due to the addition of four methyl groups and two ether oxygens, which increase boiling point and van der Waals interactions.
Mass Spectral Fingerprint (Identification)
The mass spectrum of 1,1,8,8-tetramethoxyoctane is distinct and dominated by alpha-cleavage of the acetal group.
-
Base Peak (m/z 75): The diagnostic peak for all dimethyl acetals.
-
Mechanism:
-
-
Molecular Ion (m/z 234): Typically very weak or absent (M+ is unstable).
-
M-31 (m/z 203): Loss of a methoxy group
. -
M-1 (m/z 233): Loss of a hydrogen atom (rarely seen).
Diagnostic Rule: If you see a peak at the expected retention time but the spectrum shows m/z 44, 43, 41 (aldehyde fragments) and no m/z 75, your acetal has hydrolyzed in the inlet.
Part 3: Comparative Analysis (Alternatives)
This section objectively compares TMO with its primary alternatives: the free aldehyde (Octanedial) and the ethyl analog (Tetraethoxyoctane).
Comparison Table: Performance & Stability
| Feature | 1,1,8,8-Tetramethoxyoctane (TMO) | Octanedial (Suberaldehyde) | 1,1,8,8-Tetraethoxyoctane (TEO) |
| Stability | High (Stable in base/neutral) | Low (Oxidizes/Polymerizes) | Very High (Slower hydrolysis) |
| Reactivity | Latent (Requires acid activation) | Immediate (Cross-linking) | Latent (Requires strong acid) |
| GC Elution | Late (RI ~1600) | Early (RI ~1100) | Very Late (RI ~1750) |
| MS Base Peak | m/z 75 | m/z 41/43/44 | m/z 103 |
| Use Case | Storage, Controlled Release | Immediate Synthesis | High-Temp Processing |
Mechanistic Workflow: Synthesis & Analysis
The following diagram illustrates the relationship between the aldehyde and the acetal, highlighting the critical "Protection" step that GC-MS monitors.
Figure 1: Synthesis and monitoring workflow. The GC-MS step validates the conversion of the unstable red node (Aldehyde) to the stable green node (Product).
Part 4: Troubleshooting & Scientific Integrity
The "Inlet Hydrolysis" Artifact
A common analytical failure occurs when TMO appears as Octanedial in the chromatogram. This is rarely a sample issue and usually an instrumental artifact.
Mechanism:
Acetals are acid-labile. If the GC liner contains active silanol groups (Si-OH) or acidic residues from previous runs, the high temperature (250°C) catalyzes the hydrolysis:
Validation Protocol:
-
Check: Inject the sample.
-
Observe: Do you see a peak at RI ~1100 (Aldehyde) instead of RI ~1600?
-
Validate: Lower the inlet temperature to 200°C and use a fresh, deactivated wool liner. If the "Aldehyde" peak disappears and the "Acetal" peak grows, the hydrolysis was artifactual.
Analytical Workflow Diagram
Figure 2: Analytical decision tree for validating 1,1,8,8-tetramethoxyoctane integrity.
References
-
NIST Mass Spectrometry Data Center. (2023). Retention Indices and Mass Spectra of Dimethyl Acetals. National Institute of Standards and Technology.[1] [Link]
-
Christiansen, K., et al. (1969).[2] "Mass spectrometry of long-chain aliphatic aldehydes, dimethyl acetals and alk-1-enyl ethers." Lipids, 4(6), 421-427.[2] (Establishes m/z 75 fragmentation rule). [Link]
-
PubChem. (2023). 1,1-Dimethoxyoctane (Analogous Mono-acetal Data). CID 61431.[3] [Link]
Sources
Spectroscopic differentiation between mono-acetal and bis-acetal of octanedial
Executive Summary & Strategic Context
In the synthesis of bifunctional linkers and antibody-drug conjugates (ADCs), octanedial (suberaldehyde) serves as a critical aliphatic spacer. However, its utility relies heavily on desymmetrization—converting one aldehyde terminus into a reactive handle while protecting the other.
The challenge lies in the statistical nature of acetalization. The reaction inevitably produces a mixture of starting material (SM), mono-acetal (Target), and bis-acetal (Over-reaction).
This guide provides a definitive spectroscopic framework to distinguish the mono-acetal (1,1-diethoxy-8-octanal) from the bis-acetal (1,1,8,8-tetraethoxyoctane) and the parent octanedial . We move beyond basic identification to establishing purity criteria essential for GMP workflows.
Structural & Symmetry Analysis
Before interpreting spectra, one must understand the symmetry breaking that occurs during the reaction.
-
Octanedial (Suberaldehyde):
symmetry. Both ends are chemically equivalent. -
Bis-Acetal:
symmetry. Both ends are chemically equivalent. -
Mono-Acetal:
or (asymmetric). The molecule has a distinct "head" (acetal) and "tail" (aldehyde).
This loss of symmetry in the mono-acetal is the primary handle for spectroscopic differentiation, particularly in
DOT Diagram: Desymmetrization Pathway
Figure 1: Stepwise protection of octanedial showing the transition from symmetric starting material to asymmetric target and back to a symmetric bis-protected state.
Protocol 1: Nuclear Magnetic Resonance (NMR)
The Gold Standard for Quantification
NMR is the only technique capable of accurately quantifying the ratio of species in a crude mixture without prior separation. The data below assumes the use of ethanol to form the diethyl acetal .[1]
A. H NMR (Proton Spectroscopy)
The differentiation rests on the integration ratio between the aldehyde proton and the acetal methine proton.
| Feature | Octanedial (SM) | Mono-Acetal (Target) | Bis-Acetal (Impurity) |
| Aldehyde (-CHO) | Absent Integral: 0H | ||
| Acetal Methine (-CH(OEt) | Absent | ||
| Absent | |||
| Absent | |||
| Diagnostic Ratio | Only Aldehyde | 1:1 (Aldehyde : Acetal) | Only Acetal |
Expert Insight:
In the mono-acetal, the internal methylene protons (
B. C NMR (Carbon Spectroscopy)
Carbon NMR confirms the asymmetry of the mono-acetal.
-
Octanedial: Shows only 4 backbone signals (due to symmetry).
-
Bis-Acetal: Shows only 4 backbone signals (plus ethoxy carbons).
-
Mono-Acetal: Shows 8 distinct backbone signals . The carbons near the aldehyde are deshielded relative to those near the acetal.
| Carbon Type | Chemical Shift ( | Note |
| Carbonyl (C=O) | ~202.5 | Present in SM & Mono |
| Acetal (-CH(OEt) | ~103.0 | Present in Mono & Bis |
| ~43.8 | Distinct shift for Mono | |
| ~33.6 | Distinct shift for Mono |
Protocol 2: Infrared Spectroscopy (IR)
Rapid Screening (Qualitative)
IR is excellent for "Go/No-Go" decision making at the bench but poor for quantifying mixtures.
-
Aldehyde C=O[2][3] Stretch (~1725 cm
):-
Strong in Octanedial and Mono-acetal.
-
Disappears completely in pure Bis-acetal.
-
-
Aldehyde C-H Fermi Doublet (~2720 & 2820 cm
):-
Diagnostic "w" shape just below the saturated C-H stretch region. Present in Mono; absent in Bis.
-
-
Ether C-O Stretch (~1060-1120 cm
):-
Broad, intense band appearing in Mono and Bis.
-
Critical Check: If your "purified" bis-acetal shows a peak at 1725 cm
Protocol 3: Mass Spectrometry (MS)
Confirmation of Molecular Weight
Standard ESI-MS can be misleading due to the lability of acetals. Low-voltage EI or CI (Chemical Ionization) is recommended to observe the molecular ion.
-
Octanedial (
): MW 142.2. -
Mono-Diethyl Acetal (
): MW 216.3.-
Fragmentation: Often loses -OEt (M-45) or -CH(OEt)
.
-
-
Bis-Diethyl Acetal (
): MW 290.4.
Note: In acidic LC-MS mobile phases (water/acetonitrile + formic acid), acetals may hydrolyze on-column. Use neutral buffers (ammonium acetate) or direct infusion to prevent artifactual degradation.
Decision Logic for Identification
Use the following logic flow to classify your isolated product.
DOT Diagram: Spectral Decision Tree
Figure 2: Logic flow for classifying reaction outcomes based on proton NMR shifts.
Experimental Considerations for Researchers
A. Preventing Hydrolysis During Analysis
Acetals are acid-labile.[4]
-
NMR Solvent: Use
treated with basic alumina or to neutralize trace HCl often present in aged chloroform. -
Workup: Always wash the organic layer with saturated
before drying.
B. TLC Visualization
-
Stain: 2,4-DNP (Dinitrophenylhydrazine) stain is specific for aldehydes.
-
Octanedial: Intense Orange/Red spot.
-
Mono-Acetal: Orange/Red spot (usually higher
). -
Bis-Acetal: No Color (or very faint yellow if trace hydrolysis occurs on the silica).
-
-
This provides a rapid visual check before running NMR.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Authoritative guide on acetal stability and deprotection).
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Spectral Database for Organic Compounds (SDBS).
Sources
- 1. US5527969A - Process for preparing acetaldehyde diethyl acetal - Google Patents [patents.google.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
